Methyl 4-methyl-3-(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-methyl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUTXZRWQVCTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474587 | |
| Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116419-94-4 | |
| Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 4-methyl-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-methyl-3-(trifluoromethyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines a reliable synthetic protocol, details expected characterization data, and presents the information in a clear and accessible format for laboratory use.
Synthesis
The synthesis of this compound is most effectively achieved through the Fischer esterification of its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid. This well-established reaction utilizes an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.
Proposed Reaction Scheme
Caption: Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid.
Experimental Protocol
This protocol is based on established procedures for the esterification of substituted benzoic acids.
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key physical and spectral data for the starting material and provide predicted data for the final product based on closely related analogs.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | Solid |
| This compound | C₁₀H₉F₃O₂ | 218.17 | Liquid (Predicted) |
Spectroscopic Data
Note: The spectral data for this compound is predicted based on the analysis of its isomers and related structures. Actual experimental values may vary slightly.
Table 1: ¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.4 (d, 1H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~166 (C=O), ~142 (q, C-CF₃), ~135, ~132, ~130 (q), ~128, ~124 (q, CF₃), ~52 (-OCH₃), ~20 (-CH₃) |
Table 3: IR Spectroscopy Data (Predicted)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2960 (C-H, sp³), ~1725 (C=O, ester), ~1610 (C=C, aromatic), ~1300-1100 (C-F and C-O) |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | m/z (Method) |
| This compound | [M]⁺ at 218, fragments corresponding to loss of -OCH₃ (m/z 187) and -COOCH₃ (m/z 159) (EI-MS) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Spectral Data Analysis of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Technical Guide
Predicted Spectral Data and Data of Analogous Compounds
While specific data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is unavailable, the following tables summarize the spectral data for two closely related structural isomers: Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate. This information can be used to predict the spectral properties of the target compound.
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl 4-(trifluoromethyl)benzoate | 8.14 | d | 8.0 | 2H, Ar-H |
| 7.68 | d | 8.0 | 2H, Ar-H | |
| 3.94 | s | 3H, -OCH₃ | ||
| Methyl 3-(trifluoromethyl)benzoate | 8.25 | s | 1H, Ar-H | |
| 8.15 | d | 7.8 | 1H, Ar-H | |
| 7.85 | d | 7.8 | 1H, Ar-H | |
| 7.65 | t | 7.8 | 1H, Ar-H | |
| 3.95 | s | 3H, -OCH₃ |
¹³C NMR
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl 4-(trifluoromethyl)benzoate | 165.9 | C=O |
| 134.5 (q, J = 33 Hz) | C-CF₃ | |
| 133.5 | Ar-C | |
| 130.1 | Ar-CH | |
| 125.5 (q, J = 4 Hz) | Ar-CH | |
| 123.8 (q, J = 271 Hz) | CF₃ | |
| 52.6 | -OCH₃ | |
| Methyl 3-(trifluoromethyl)benzoate | 165.4 | C=O |
| 133.9 | Ar-CH | |
| 131.2 (q, J = 33 Hz) | C-CF₃ | |
| 130.9 | Ar-CH | |
| 129.5 | Ar-CH | |
| 126.3 (q, J = 4 Hz) | Ar-CH | |
| 123.7 (q, J = 273 Hz) | CF₃ | |
| 52.5 | -OCH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Methyl 4-(trifluoromethyl)benzoate | ~1725 | C=O stretch (ester) |
| ~1320 | C-F stretch (strong) | |
| ~1280 | C-O stretch (ester) | |
| ~1120, 1160 | C-F stretch (strong) | |
| ~770 | C-H out-of-plane bend | |
| Methyl 3-(trifluoromethyl)benzoate | ~1730 | C=O stretch (ester) |
| ~1350 | C-F stretch (strong) | |
| ~1270 | C-O stretch (ester) | |
| ~1130, 1170 | C-F stretch (strong) | |
| ~760 | C-H out-of-plane bend |
Mass Spectrometry (MS) Data
| Compound | m/z (Relative Intensity %) | Assignment |
| Methyl 4-(trifluoromethyl)benzoate | 204 (M⁺) | Molecular Ion |
| 173 (100%) | [M-OCH₃]⁺ | |
| 145 | [M-COOCH₃]⁺ | |
| Methyl 3-(trifluoromethyl)benzoate | 204 (M⁺) | Molecular Ion |
| 173 (100%) | [M-OCH₃]⁺ | |
| 145 | [M-COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation (¹H and ¹³C NMR)
-
Sample Weighing: Accurately weigh 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.1.2. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual sample holder.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.
-
Parameter Setup:
-
For ¹H NMR , standard acquisition parameters are typically used.
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.
-
-
Acquisition: Initiate the data acquisition. The number of scans will vary depending on the sample concentration and the nucleus being observed (¹³C NMR requires significantly more scans than ¹H NMR).
-
Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
-
Salt Plate Preparation: Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like anhydrous acetone or dichloromethane and allow them to dry completely.
-
Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.
-
Sandwiching: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mounting: Place the sandwiched plates into the spectrometer's sample holder.
2.2.2. Data Acquisition
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Introduction (Direct Infusion or GC-MS)
-
Direct Infusion: The liquid sample can be directly introduced into the ion source via a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
2.3.2. Ionization (Electron Ionization - EI)
-
Vaporization: The sample is introduced into a high-vacuum chamber where it is vaporized.
-
Electron Bombardment: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]
-
Ionization and Fragmentation: This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from the collision often causes the molecular ion to fragment into smaller, characteristic charged fragments.[2]
2.3.3. Mass Analysis and Detection
-
Acceleration: The positively charged ions are accelerated by an electric field.
-
Separation: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.
Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the molecular structure of the target compound.
References
physical and chemical properties of Methyl 4-methyl-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is limited in publicly available literature. The information presented herein is a comprehensive guide based on the established properties of structurally similar compounds, namely isomers and analogues. This guide provides a robust framework for understanding the expected physical and chemical characteristics, handling, and application of the specified compound.
Compound Identification
| Identifier | This compound (Projected) | Methyl 4-(trifluoromethyl)benzoate[1][2] | Methyl 3-(trifluoromethyl)benzoate[3][4] |
| CAS Number | Not Available | 2967-66-0[1] | 2557-13-3[3][4] |
| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂[1][2] | C₉H₇F₃O₂[3][4] |
| Molecular Weight | 218.17 g/mol | 204.15 g/mol [2] | 204.15 g/mol [3][4] |
| IUPAC Name | This compound | Methyl 4-(trifluoromethyl)benzoate[2] | Methyl 3-(trifluoromethyl)benzoate[4] |
| SMILES | COC(=O)C1=CC(C(F)(F)F)=C(C)C=C1 | COC(=O)C1=CC=C(C=C1)C(F)(F)F[2] | COC(=O)C1=CC(=CC=C1)C(F)(F)F[4] |
| InChIKey | Not Available | VAZWXPJOOFSNLB-UHFFFAOYSA-N[2] | QQHNNQCWKYFNAC-UHFFFAOYSA-N[4] |
Physical and Chemical Properties
The physical and chemical properties of this compound can be inferred from the analysis of its structural analogues. The presence of the trifluoromethyl group significantly influences the compound's electronegativity, lipophilicity, and thermal stability.
| Property | Methyl 4-(trifluoromethyl)benzoate | Methyl 3-(trifluoromethyl)benzoate | Methyl 4-fluoro-3-(trifluoromethyl)benzoate |
| Appearance | Liquid | Colorless to almost colorless clear liquid[3] | Not specified |
| Melting Point | 13-14 °C[1] | Not specified | Not specified |
| Boiling Point | 94-95 °C at 21 mmHg[1] | 198 °C[3] | Not specified |
| Density | 1.268 g/mL at 25 °C[1] | 1.3 g/mL[3] | Not specified |
| Refractive Index | n20/D 1.451[1] | n20/D 1.45[3] | Not specified |
| Flash Point | 82 °C (closed cup) | Not specified | Not specified |
| Solubility | Soluble in various organic solvents[3] | Soluble in various organic solvents[3] | Not specified |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the esterification of 4-methyl-3-(trifluoromethyl)benzoic acid. While a specific protocol for this exact reaction is not detailed, a general procedure for the esterification of a benzoic acid derivative is provided below.
General Protocol for Fischer Esterification of a Benzoic Acid Derivative:
-
Reaction Setup: A solution of the corresponding benzoic acid in an excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation to yield the pure methyl benzoate derivative.
A generalized workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound via Fischer esterification.
Reactivity and Stability
Reactivity: The reactivity of this compound is largely dictated by the ester and trifluoromethyl functional groups.
-
Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also be converted to other esters (transesterification), amides (amidation), or be reduced to an alcohol.
-
Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. This group is generally very stable and does not readily participate in reactions.
-
Methyl Group: The methyl group is a weak activating group and an ortho-, para-director for electrophilic aromatic substitution.
Stability: The compound is expected to be stable under standard laboratory conditions. The trifluoromethyl group enhances the thermal and chemical stability of the molecule.[5] It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation.
Role in Signaling Pathways and Drug Development
While there is no specific information on the biological activity of this compound, trifluoromethylated compounds are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The logical relationship for the utility of such compounds in drug discovery is outlined below.
Caption: The role of trifluoromethylated benzoates as intermediates in the synthesis of bioactive molecules with enhanced properties.
Safety and Handling
Based on the safety data of similar compounds like Methyl 4-(trifluoromethyl)benzoate, the following hazards are anticipated.[2]
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Researchers and scientists should always consult the specific Safety Data Sheet (SDS) for the compound before handling and perform a thorough risk assessment.
References
An In-depth Technical Guide to Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and hazards of Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding for professionals in research and drug development.
Chemical and Physical Properties
Methyl 4-(trifluoromethyl)benzoate is an aromatic ester notable for its trifluoromethyl group, which imparts unique chemical characteristics.[1] It is a colorless to pale yellow liquid with an aromatic odor.[1] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its enhanced lipophilicity and metabolic stability.[2][3]
Table 1: Physical and Chemical Properties of Methyl 4-(trifluoromethyl)benzoate
| Property | Value | Source(s) |
| CAS Number | 2967-66-0 | [1][4] |
| Molecular Formula | C₉H₇F₃O₂ | [1][5] |
| Molecular Weight | 204.15 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 13-14 °C | |
| Boiling Point | 94-95 °C at 21 mmHg | |
| Density | 1.268 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Hazard Identification and Toxicological Profile
Methyl 4-(trifluoromethyl)benzoate is classified as a hazardous chemical.[4] It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[4][5][6]
Table 2: Hazard Classification of Methyl 4-(trifluoromethyl)benzoate
| Hazard Class | Category | GHS Code | Description | Source(s) |
| Flammable Liquids | Category 4 | H227 | Combustible liquid | [4][7] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [4][5][7] |
Detailed toxicological studies on Methyl 4-(trifluoromethyl)benzoate are limited. Most sources indicate that the toxicological properties have not been fully investigated.[1] Information regarding mutagenic, reproductive, developmental effects, and teratogenicity is not available.[1] Similarly, no specific data on acute toxicity, such as LD50 values, has been reported.
Experimental Protocols
A generalized workflow for the chemical synthesis and subsequent hazard evaluation is presented below.
Signaling Pathways
There is no information available in the scientific literature to suggest that Methyl 4-(trifluoromethyl)benzoate is directly involved in specific biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules.[2][3] The biological effects of any resulting pharmaceutical would be dependent on the final molecular structure.
Safe Handling and Storage
Proper safety precautions must be observed when handling Methyl 4-(trifluoromethyl)benzoate.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Use only in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong bases, strong oxidizing agents, amines, and reducing agents.[1]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
-
Specific Hazards: Combustible material. Containers may explode when heated.[1]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.
-
Environmental Precautions: Should not be released into the environment.[1]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(trifluoromethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Key Intermediate in Chemical Synthesis
This technical guide provides a comprehensive overview of Methyl 4-methyl-3-(trifluoromethyl)benzoate, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. The presence of both a methyl and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly in the realm of medicinal chemistry.
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound . Its structure consists of a central benzene ring substituted with a methyl ester group at position 1, a trifluoromethyl group at position 3, and a methyl group at position 4.
Caption: 2D Structure of this compound.
Physicochemical Properties
The properties of this specific isomer are not widely reported in public databases. The data presented below is calculated based on its structure. For comparison, properties of the parent acid, 4-methyl-3-(trifluoromethyl)benzoic acid, are included where available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | Calculated |
| Molecular Weight | 218.17 g/mol | Calculated |
| CAS Number (Parent Acid) | 261952-01-6 | PubChem[1] |
| Melting Point (Parent Acid) | 175.0 to 179.0 °C | TCI[2] |
| Appearance (Parent Acid) | White to Almost white powder/crystal | TCI[2] |
Synthesis and Characterization
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid.
Synthetic Pathway: Fischer Esterification
The most common laboratory and industrial method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) group of the ester, typically around 1720 cm⁻¹.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Applications in Research and Drug Development
The trifluoromethyl (CF₃) group is a crucial substituent in modern medicinal chemistry.[3] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4]
This compound serves as a key intermediate for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The methyl group can also play an important role in modulating the physicochemical and pharmacokinetic properties of a molecule.[5]
Role as a Chemical Building Block
This compound is a versatile building block in a drug discovery workflow. It can be used in various chemical reactions, such as amide bond formation (after hydrolysis to the parent acid) or cross-coupling reactions, to generate libraries of novel compounds for biological screening.
Caption: Role of intermediates in a typical drug discovery workflow.
Importance of the Trifluoromethyl Group
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby functional groups, which can be crucial for receptor binding interactions.
References
- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Trifluoromethylated Benzoic Acid Esters: Synthesis, Spectroscopic Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on trifluoromethylated benzoic acid esters, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique properties imparted by the trifluoromethyl (CF3) group, such as increased lipophilicity and metabolic stability, make these molecules attractive scaffolds for the development of novel therapeutic agents.[1] This guide covers their synthesis, spectroscopic characterization, and biological activities, presenting data in a structured format to facilitate research and development.
Synthesis of Trifluoromethylated Benzoic Acid Esters
The synthesis of trifluoromethylated benzoic acid esters can be broadly categorized into two main approaches: introduction of the trifluoromethyl group onto a pre-existing benzoic acid or ester, or esterification of a pre-synthesized trifluoromethylated benzoic acid.
A common method for the synthesis of the parent trifluoromethylated benzoic acids is through the oxidation of the corresponding trifluoromethylated toluene or benzaldehyde. For instance, 4-(trifluoromethyl)benzoic acid can be synthesized from 4-(trifluoromethyl)benzaldehyde in the presence of oxygen and a copper and cobalt catalyst system with a high yield of 99%.[2] Another approach involves the use of Grignard reagents, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)benzoic acid.[3]
Once the trifluoromethylated benzoic acid is obtained, standard esterification procedures, such as the Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. For example, the methyl ester of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid has been synthesized with a 71% yield via this method.[1]
A general workflow for the synthesis of a trifluoromethylated benzoic acid ester is depicted below:
Caption: General synthesis workflow for trifluoromethylated benzoic acid esters.
Data Presentation
The following tables summarize key quantitative data for a selection of trifluoromethylated benzoic acids and their esters.
Table 1: Synthesis and Physical Properties
| Compound Name | Structure | Synthesis Yield (%) | Melting Point (°C) | Reference |
| 4-(Trifluoromethyl)benzoic acid | 4-CF3-C6H4-COOH | 99 | 220-222 | [2] |
| 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid, methyl ester | 2-(3-CF3-C6H4-NH)-C6H4-COOCH3 | 71 | N/A (oil) | [1] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-(CF3)2-C6H3-COOH | 93.7 (of intermediate) | 108-110 | [3] |
| 2-Trifluoromethylbenzoic acid | 2-CF3-C6H4-COOH | 95.1 | 108-110 |
Table 2: Spectroscopic Data
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| Methyl 3-(trifluoromethyl)benzoate | 8.24 (s, 1H), 8.16 (d, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 7.61 (t, J=7.8 Hz, 1H), 3.94 (s, 3H) | 165.5, 133.2, 131.2 (q, J=32.3 Hz), 130.1, 129.8 (q, J=3.8 Hz), 126.6 (q, J=3.8 Hz), 123.6 (q, J=272.5 Hz), 52.5 | 1730, 1310, 1270, 1130 | 204.04 | [4] |
| Ethyl 4-(trifluoromethyl)benzoate | 8.13 (d, J=8.1 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H) | 165.4, 134.5 (q, J=32.5 Hz), 130.0, 125.4 (q, J=3.7 Hz), 123.8 (q, J=272.5 Hz), 61.6, 14.2 | 1724, 1327, 1282, 1132 | 218.06 | |
| 3-(Trifluoromethyl)benzoic acid | 8.30 (s, 1H), 8.22 (d, J=7.8 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.69 (t, J=7.8 Hz, 1H) | 165.8, 133.5, 131.5 (q, J=32.2 Hz), 130.5, 130.2 (q, J=3.8 Hz), 126.9 (q, J=3.8 Hz), 123.5 (q, J=272.5 Hz) | 2900-3200, 1700, 1315, 1275, 1135 | 190.02 | [5] |
Biological Activities and Therapeutic Potential
Trifluoromethylated benzoic acid esters have been investigated for a range of biological activities, owing to the favorable physicochemical properties imparted by the CF3 group. This group can enhance binding affinity to biological targets and improve metabolic stability.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of this class of compounds. For example, prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid) have been synthesized and evaluated. These prodrugs demonstrated significant anti-inflammatory and analgesic activities, with reduced gastrointestinal toxicity compared to the parent drug.[2] The anti-inflammatory effect is often evaluated through assays that measure the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs. While direct studies on simple trifluoromethylated benzoic acid esters are limited, related heterocyclic derivatives have shown promising results. For instance, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant in vitro cytotoxicity against various cancer cell lines.[6] This suggests that the trifluoromethylated benzoic acid scaffold could be a valuable starting point for the design of new anticancer agents.
Antimicrobial Activity
The potential of trifluoromethylated compounds as antimicrobial agents has also been investigated. Although specific data on benzoic acid esters is scarce, related structures such as novel 1,5-benzothiazepine derivatives containing fluorine have been synthesized and shown to possess a broad spectrum of activity against various microorganisms.[7][8]
The relationship between the chemical structure of these compounds and their biological activity is a key area of research, often explored through Quantitative Structure-Activity Relationship (QSAR) studies.
Caption: Structure-Activity Relationship (SAR) concept for drug design.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of trifluoromethylated benzoic acid esters.
General Procedure for Fischer Esterification
Materials:
-
Trifluoromethylated benzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Protocol:
-
In a round-bottom flask, dissolve the trifluoromethylated benzoic acid in an excess of the anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation to yield the pure trifluoromethylated benzoic acid ester.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (trifluoromethylated benzoic acid esters) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control, a negative control (vehicle), and a background (no enzyme).
-
Add the COX-2 enzyme to all wells except the background wells.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds (trifluoromethylated benzoic acid esters) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
The following day, treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Trifluoromethylated benzoic acid esters represent a promising class of compounds for drug discovery and development. Their synthesis is generally straightforward, and the incorporation of the trifluoromethyl group often leads to enhanced biological activity and improved pharmacokinetic properties. This technical guide has provided a summary of the current literature, highlighting key data on the synthesis, spectroscopic properties, and biological potential of these molecules. The detailed experimental protocols offer a practical resource for researchers aiming to explore this area further. Future research should focus on the synthesis and evaluation of larger libraries of these esters to establish more comprehensive structure-activity relationships and to identify lead compounds for various therapeutic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wiley-vch.de [wiley-vch.de]
- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
In-depth Technical Guide: Methyl 4-methyl-3-(trifluoromethyl)benzoate
An Examination of a Key Synthetic Intermediate in Modern Drug Discovery
Abstract
Methyl 4-methyl-3-(trifluoromethyl)benzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structural features—a trifluoromethyl group ortho to a methyl group on a benzoate scaffold—impart unique electronic and steric properties that are leveraged in the construction of complex molecular architectures. This guide explores the synthesis, physicochemical properties, and the pivotal role of this compound as a building block in medicinal chemistry. While a specific, documented "discovery" of this intermediate is not prominent in the literature, its history is intrinsically linked to the synthesis of targeted therapeutic agents.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. When positioned on an aromatic ring, the -CF₃ group acts as a strong electron-withdrawing moiety, influencing the reactivity of the entire molecule. This compound combines this feature with a methyl group, which can provide steric influence and act as a point for metabolic interaction or further functionalization. This combination makes it a sought-after intermediate for creating targeted, high-efficacy compounds.
Synthesis and Reaction Pathways
The primary and most direct route to this compound is through the esterification of its parent carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6).
Synthesis of the Precursor: 4-methyl-3-(trifluoromethyl)benzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. While various proprietary methods exist, a common approach involves the trifluoromethylation of a suitable toluene derivative followed by oxidation of the methyl group to a carboxylic acid.
Fischer Esterification: From Acid to Ester
The conversion of the carboxylic acid to its methyl ester is typically achieved via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol, with a strong acid like sulfuric acid serving as the catalyst. The reaction is reversible, and using excess methanol shifts the equilibrium toward the product side, maximizing the yield of the desired ester.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not widely published in standalone reports but is derived from its use as an intermediate in various patented syntheses. The table below compiles key properties of its direct precursor, which are essential for its synthesis and handling.
| Property | Value | Reference |
| Compound Name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| CAS Number | 261952-01-6 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | [2] |
| Purity | >98.0% (GC) | [2] |
| Melting Point | 175.0 to 179.0 °C | [2] |
Note: Specific data for the methyl ester would be determined upon its synthesis and purification.
Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of this compound is not available, a standard Fischer esterification procedure can be adapted from the well-established synthesis of similar esters, such as methyl benzoate.[4]
General Protocol for Fischer Esterification
Materials:
-
4-Methyl-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity ester.
Applications in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of pharmacologically active molecules. The ester functional group is a versatile handle that can be readily hydrolyzed back to the carboxylic acid or converted into an amide, which is a common functional group in many drug candidates. For instance, this structural motif is relevant in the synthesis of compounds targeting G-protein coupled receptors (GPCRs).[5] The specific arrangement of the methyl and trifluoromethyl groups provides a unique substitution pattern that can be critical for achieving selective binding to a biological target.
Conclusion
While not a widely known compound in its own right, this compound represents a class of highly valuable, specialized intermediates in the field of medicinal chemistry. Its synthesis relies on standard, robust organic reactions, and its utility is defined by the strategic importance of the trifluoromethyl-toluene scaffold in modern drug design. As the demand for more potent and selective therapeutic agents grows, the role of such precisely functionalized building blocks will continue to be of paramount importance to researchers and drug development professionals.
References
- 1. 261952-01-6 | 4-Methyl-3-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 2. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid, CasNo.261952-01-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
theoretical studies on the electronic effects of substituents in Methyl 4-methyl-3-(trifluoromethyl)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring of Methyl 4-methyl-3-(trifluoromethyl)benzoate. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes established principles of physical organic chemistry and draws upon data from analogous substituted aromatic compounds. The interplay of inductive and resonance effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group significantly influences the electron density distribution, reactivity, and potential biological activity of the molecule. This guide presents quantitative data, outlines relevant experimental and computational methodologies, and provides visual representations of the underlying electronic principles to support further research and drug development endeavors.
Introduction
The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. Substituents modulate the electronic properties of a molecule, thereby influencing its reactivity, metabolic stability, and interactions with biological targets. This compound presents an interesting case study in substituent effects, featuring a weakly electron-donating group (methyl, -CH₃) and a potent electron-withdrawing group (trifluoromethyl, -CF₃) in a specific arrangement on a methyl benzoate scaffold.
The trifluoromethyl group is a crucial substituent in pharmaceutical design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly alters the electronic landscape of the aromatic ring.[1][2] Conversely, the methyl group is a classical electron-donating group through hyperconjugation and weak inductive effects. The juxtaposition of these opposing electronic influences in this compound creates a unique electronic environment that dictates its chemical behavior.
This whitepaper will delve into a theoretical examination of these electronic effects. By summarizing key quantitative descriptors, detailing relevant investigatory protocols, and visualizing the fundamental interactions, this document aims to provide a robust foundational understanding for professionals engaged in research and development.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of substituents is commonly quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[3] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |
| Methyl (-CH₃) | -0.07[3] | -0.17[3] | Electron-donating |
| Trifluoromethyl (-CF₃) | 0.43[3] | 0.54[3] | Electron-withdrawing |
Table 1: Hammett Substituent Constants for Methyl and Trifluoromethyl Groups.
In addition to Hammett constants, computational chemistry provides valuable insights into the electronic properties of molecules. Density Functional Theory (DFT) calculations on analogous substituted benzoate and toluene molecules can predict various electronic parameters. While specific calculated values for this compound are not available in the literature, the expected trends can be inferred.
| Property | Effect of -CH₃ | Effect of -CF₃ | Expected Net Effect on the Ring |
| Electron Density | Increases (ortho/para) | Strongly Decreases (meta) | Overall decrease, with nuanced distribution |
| Dipole Moment | Small increase | Significant increase | A notable molecular dipole moment |
| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) | Lowered relative to toluene |
| LUMO Energy | Small effect | Significantly Decreases (stabilizes) | Significantly lowered |
| NMR Chemical Shifts (¹H, ¹³C) | Upfield shift (shielding) | Downfield shift (deshielding) | Complex pattern reflecting both influences |
| NMR Chemical Shifts (¹⁹F) | - | Characteristic singlet | A singlet in the typical range for aryl-CF₃ |
Table 2: Predicted Qualitative Electronic Effects of Substituents on the Aromatic Ring.
Methodologies for Studying Electronic Effects
The investigation of electronic effects in substituted aromatic compounds employs a combination of experimental and computational techniques.
Experimental Protocols
3.1.1. Synthesis of this compound
A plausible synthetic route would involve the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid.
Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask containing 4-methyl-3-(trifluoromethyl)benzoic acid, add an excess of methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the mixture.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TTC).[5]
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[5] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure this compound.
3.1.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and for probing the electronic environment. The chemical shifts of the aromatic protons and carbons will be indicative of the electron density at their respective positions. The ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1720 cm⁻¹.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Computational Protocols
3.2.1. Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for investigating the electronic structure and properties of molecules.
Protocol: DFT Calculation of Electronic Properties
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6][7]
-
Property Calculations: Using the optimized geometry, various electronic properties can be calculated:
-
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative picture of the electron distribution.[8]
-
Dipole Moment: The total molecular dipole moment can be calculated to understand the overall polarity of the molecule.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energy.
-
Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the electron-rich and electron-poor regions of the molecule.
-
Visualization of Electronic Effects and Workflows
Substituent Effects on the Aromatic Ring
The electronic character of the aromatic ring in this compound is governed by the interplay of inductive and resonance effects of the methyl and trifluoromethyl groups.
Figure 1: Interplay of Inductive and Resonance Effects.
General Experimental and Computational Workflow
The investigation of the electronic properties of a novel substituted benzoate follows a logical progression from synthesis to detailed analysis.
Figure 2: A Generalized Workflow for Investigation.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility Profile of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the solubility of Methyl 4-methyl-3-(trifluoromethyl)benzoate. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the physicochemical properties of structurally similar molecules and established principles of organic chemistry. All quantitative data provided is predictive and should be confirmed experimentally.
Executive Summary
This technical guide outlines the predicted solubility characteristics of this compound in common organic solvents. Due to the absence of specific experimental data for this compound, this guide leverages data from structurally analogous compounds, namely Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate, to forecast its solubility behavior. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.
Predicted Physicochemical Properties and Solubility
The structure of this compound, featuring a benzene ring substituted with a methyl group, a trifluoromethyl group, and a methyl ester, suggests it is a relatively nonpolar organic compound. The trifluoromethyl group significantly influences the molecule's electron density and lipophilicity.
Based on the general principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | 1.88 | Soluble | Nonpolar solvent, favorable interactions with the nonpolar aromatic ring and methyl groups. |
| Toluene | 2.38 | Very Soluble | Aromatic solvent, favorable π-π stacking interactions with the benzene ring. |
| Diethyl Ether | 4.34 | Soluble | Moderately polar aprotic solvent, capable of dissolving a wide range of organic compounds. |
| Dichloromethane | 9.08 | Very Soluble | Polar aprotic solvent, effective at dissolving many organic compounds. |
| Acetone | 20.7 | Soluble | Polar aprotic solvent, good general solvent for many organic molecules. |
| Ethyl Acetate | 6.02 | Very Soluble | Moderately polar aprotic solvent, structurally similar to the ester functional group. |
| Isopropanol | 19.9 | Moderately Soluble | Polar protic solvent, some interaction with the ester group is possible. |
| Ethanol | 24.5 | Moderately Soluble | Polar protic solvent, similar to isopropanol. |
| Methanol | 32.7 | Sparingly Soluble | Highly polar protic solvent, less favorable interactions. |
| Water | 80.1 | Insoluble | Highly polar protic solvent, unfavorable interactions with the largely nonpolar molecule. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor
-
Logical Relationships in Solubility Prediction
The prediction of solubility is guided by several key principles of physical organic chemistry. The following diagram outlines the logical relationships influencing the solubility of an organic compound like this compound.
Caption: Factors influencing solubility.
For this compound, the ester group can act as a hydrogen bond acceptor, but it lacks a hydrogen bond donor. Its overall polarity is dominated by the large, nonpolar trifluoromethyl- and methyl-substituted benzene ring. Therefore, strong solute-solvent interactions are expected with nonpolar and moderately polar aprotic solvents, leading to higher solubility. Conversely, in highly polar, protic solvents like water, the strong solvent-solvent interactions (hydrogen bonding) are difficult to overcome by the weaker solute-solvent interactions, resulting in poor solubility.
Methodological & Application
Application Notes and Protocols for Methyl 4-methyl-3-(trifluoromethyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 4-methyl-3-(trifluoromethyl)benzoate as a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug development.
Application Notes
This compound is a valuable fluorinated building block for the synthesis of complex organic molecules. The presence of both a methyl and a trifluoromethyl group on the benzene ring offers unique electronic and steric properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, a common motif in modern drug discovery, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.
A significant application of structurally related compounds is in the synthesis of tyrosine kinase inhibitors. For instance, the core structure of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML), features a 3-(trifluoromethyl)-4-methylaniline moiety. While not a direct precursor, this compound can be considered a key starting material for the synthesis of such aniline intermediates through a series of well-established synthetic transformations. The ester functionality provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.
Key Applications:
-
Intermediate for Pharmaceutical Synthesis: Serves as a precursor for the synthesis of complex drug molecules, particularly kinase inhibitors.
-
Building Block for Agrochemicals: The trifluoromethyl group can impart desirable properties to novel herbicides and pesticides.
-
Material Science: Can be incorporated into polymers and other materials to enhance thermal and chemical stability.
Physicochemical and Spectral Data
Below is a summary of the key physicochemical and spectral properties for this compound and its parent carboxylic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₁₀H₉F₃O₂ | 218.17 | Liquid or Low-Melting Solid | Not available |
| 4-methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | White to off-white solid | 261952-01-6 |
Note: As this specific ester is not widely commercialized, some physical data is estimated based on similar compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its potential use in a subsequent synthetic step.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid using a classic acid-catalyzed esterification.
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-methyl-3-(trifluoromethyl)benzoic acid (5.0 g, 24.5 mmol).
-
Add anhydrous methanol (50 mL) to the flask and swirl to dissolve the solid.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: 85-95%
Quantitative Data Summary:
| Reactant | Moles (mmol) | Equivalents |
| 4-methyl-3-(trifluoromethyl)benzoic acid | 24.5 | 1.0 |
| Methanol | Excess | - |
| Sulfuric acid | Catalytic | - |
Protocol 2: Nitration of this compound
This protocol describes a potential subsequent reaction to introduce a nitro group, a common step in the synthesis of aniline-based drug intermediates.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound (4.0 g, 18.3 mmol) to concentrated sulfuric acid (20 mL).
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with water (50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the nitrated product.
Expected Product: A mixture of regioisomers, with the major product being Methyl 5-nitro-4-methyl-3-(trifluoromethyl)benzoate.
Quantitative Data Summary:
| Reactant | Moles (mmol) | Equivalents |
| This compound | 18.3 | 1.0 |
| Fuming nitric acid | ~35.7 | ~1.95 |
| Sulfuric acid | Solvent | - |
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the nitration of this compound.
Caption: Potential synthetic pathway to kinase inhibitors.
Application Notes and Protocols: Methyl 4-methyl-3-(trifluoromethyl)benzoate as a Versatile Building Block for Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable fluorinated building block in medicinal chemistry. The presence of both a methyl and a trifluoromethyl group on the benzene ring offers unique electronic and steric properties that can be exploited to synthesize complex molecular architectures with desirable pharmacological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of multi-kinase inhibitors, exemplified by the active pharmaceutical ingredients (APIs) Sorafenib and Regorafenib.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the starting material is crucial for designing synthetic routes and optimizing reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₃O₂ | N/A |
| Molecular Weight | 222.17 g/mol | N/A |
| Appearance | Colorless oil | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Proposed Synthetic Application: Synthesis of Sorafenib and Regorafenib
While direct synthesis of Sorafenib and Regorafenib from this compound is not extensively documented, a plausible synthetic pathway can be proposed. This involves the conversion of the starting material into a key intermediate, 4-chloro-3-(trifluoromethyl)aniline , a known precursor for both Sorafenib and Regorafenib.[2][3]
Logical Workflow for the Synthesis of Key Intermediate
Caption: Proposed synthetic workflow from this compound to 4-chloro-3-(trifluoromethyl)aniline.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline from this compound (Proposed)
This protocol outlines a potential multi-step synthesis to convert this compound into the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.
Step 1a: Nitration of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.5 eq) to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid with constant stirring.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, maintaining a low temperature.
-
Nitration: Add the nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, Methyl 4-methyl-2-nitro-5-(trifluoromethyl)benzoate, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 1b: Hydrolysis to 4-methyl-2-nitro-5-(trifluoromethyl)benzoic acid
-
Reaction Setup: Suspend the nitrated product (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 1c: Reduction to 4-amino-5-methyl-2-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask, suspend the nitro-benzoic acid (1.0 eq) in water or a mixture of ethanol and water.
-
Reducing Agent: Add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously for 6-8 hours.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Isolation: The filtrate is concentrated, and the pH is adjusted to precipitate the amino acid. The product is collected by filtration and dried.
Step 1d: Decarboxylation and Sandmeyer Reaction to 4-chloro-3-(trifluoromethyl)aniline
-
Diazotization: Suspend the amino acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Sodium Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution.
-
Reaction: The decarboxylation and chlorination occur upon warming the mixture. The reaction is typically stirred at room temperature for 1-2 hours and then heated to 50-60 °C for 1 hour.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.
Protocol 2: Synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline
Step 2a: Formation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Reaction Setup: In a dry, inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent like dichloromethane.
-
Phosgenation: Add a solution of triphosgene (0.4 eq) in dichloromethane dropwise at 0 °C.
-
Base Addition: After the addition is complete, add a solution of a non-nucleophilic base like triethylamine (1.1 eq) in dichloromethane dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Isolation: The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used in the next step without further purification.
Step 2b: Urea Formation and Final Coupling to Sorafenib
-
Reaction Setup: Dissolve 4-aminophenol (1.0 eq) and N-methyl-picolinamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a strong base such as potassium tert-butoxide (2.2 eq).
-
Coupling: Add the previously prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: The crude Sorafenib is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 2a | 4-chloro-3-(trifluoromethyl)aniline | Triphosgene, Triethylamine, Dichloromethane | 0 to RT | 1-2 | >90 (crude) |
| 2b | 4-aminophenol, N-methyl-picolinamide, Isocyanate | Potassium tert-butoxide, DMF | 80-100 | 4-8 | 56 (overall)[5] |
Protocol 3: Synthesis of Regorafenib from 4-chloro-3-(trifluoromethyl)aniline
The synthesis of Regorafenib follows a similar pathway to Sorafenib, with the key difference being the use of 4-amino-3-fluorophenol instead of 4-aminophenol.
Step 3a: Urea Formation and Final Coupling to Regorafenib
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 4-amino-3-fluorophenol (1.0 eq) and 4-chloro-N-methylpicolinamide (1.0 eq) in a suitable solvent like N,N-dimethylacetamide (DMAc).[6]
-
Base Addition: Add a base such as sodium hydroxide.[6]
-
Reaction: Heat the mixture to around 105 °C for 1 hour.[6]
-
Intermediate Isolation: After cooling and addition of water, the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide is isolated by crystallization.[6]
-
Final Coupling: Dissolve the intermediate in a solvent like dichloromethane. At 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (prepared as in Step 2a) in dichloromethane dropwise.[6]
-
Reaction Completion: Allow the mixture to stir at room temperature for about 16 hours.[6]
-
Purification: The precipitated Regorafenib is collected by filtration, washed with a solvent like diethyl ether, and dried.[6]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 3a (Intermediate) | 4-amino-3-fluorophenol, 4-chloro-N-methylpicolinamide | NaOH, DMAc | 105 | 1 | Not specified |
| 3a (Final) | Intermediate, Isocyanate | Dichloromethane | 0 to RT | 16 | Not specified |
Signaling Pathways and Mechanism of Action
Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary targets include the RAF-MEK-ERK pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[7][8]
RAF-MEK-ERK Signaling Pathway
This pathway is a critical signaling cascade that regulates cell proliferation and survival.[9] Mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Sorafenib and Regorafenib inhibit RAF kinases, thereby blocking downstream signaling.[7]
Caption: Inhibition of the RAF-MEK-ERK pathway by Sorafenib and Regorafenib.
VEGFR Signaling Pathway
The VEGFR pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Sorafenib and Regorafenib inhibit VEGFRs, thereby suppressing tumor-associated angiogenesis.[7][8]
Caption: Inhibition of the VEGFR signaling pathway by Sorafenib and Regorafenib.
Quantitative Data
The following table summarizes the in vitro kinase inhibition profile of Sorafenib, demonstrating its multi-targeted nature.
| Kinase Target | IC₅₀ (nM) |
| c-RAF | 6 |
| BRAF (wild-type) | 22 |
| BRAF (V600E mutant) | 38 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | Not specified |
Note: IC₅₀ values can vary depending on the assay conditions. Data compiled from various sources.
Conclusion
This compound represents a promising starting material for the synthesis of complex pharmaceutical compounds. Its strategic functionalization can lead to key intermediates for the synthesis of potent multi-kinase inhibitors like Sorafenib and Regorafenib. The protocols and pathways detailed in this document provide a foundational framework for researchers and scientists in drug discovery and development to explore the potential of this versatile building block. Further optimization of the proposed synthetic routes and in-depth biological evaluation are warranted to fully realize its applications in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. 4-クロロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Regorafenib - NCI [dctd.cancer.gov]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorbyt.com [biorbyt.com]
Application of Trifluoromethylbenzoate Derivatives in Agrochemical Synthesis: A Focus on the Insecticide Triflumezopyrim
Introduction
Methyl 4-methyl-3-(trifluoromethyl)benzoate and its isomers are important intermediates in the synthesis of complex organic molecules, finding applications in both the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is particularly significant as it can enhance the efficacy, metabolic stability, and selectivity of the final product. While specific applications of this compound in publicly documented agrochemical synthesis are limited, its structural analog, Methyl 3-(trifluoromethyl)benzoate, is a key precursor in the manufacture of the modern mesoionic insecticide, Triflumezopyrim. This document will provide detailed application notes and protocols for the synthesis of Triflumezopyrim, a potent agent for controlling rice planthoppers.
Application Note: Synthesis of Triflumezopyrim
Summary
Triflumezopyrim is a novel insecticide that acts as an inhibitor of the nicotinic acetylcholine receptor (nAChR) in insects, displaying a different mode of action from neonicotinoid insecticides. This makes it a valuable tool for managing insect populations that have developed resistance to other classes of insecticides. The synthesis of Triflumezopyrim is a multi-step process that relies on the key intermediate, 2-[3-(trifluoromethyl)phenyl]malonic acid or its dialkyl ester. This intermediate is synthesized from precursors such as Methyl 3-(trifluoromethyl)benzoate.
The overall synthetic strategy involves two main convergent fragments: the trifluoromethylphenyl malonate core and a heterocyclic amine component, which are ultimately cyclized to form the final mesoionic structure of Triflumezopyrim.
Key Intermediates and Reagents:
-
Methyl 3-(trifluoromethyl)benzoate
-
Dimethyl carbonate
-
Sodium methoxide
-
Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate
-
Sodium hydroxide
-
2-Aminopyridine
-
Pyrimidine-5-carboxaldehyde
-
Sodium borohydride
-
Activating agents for cyclization (e.g., carbodiimides, acid chlorides)
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate
This protocol describes the synthesis of the key malonate intermediate starting from a methyl benzoate precursor.
Reaction Scheme:
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Dimethyl carbonate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous toluene, add Methyl 3-(trifluoromethyl)benzoate and dimethyl carbonate.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 3-(trifluoromethyl)benzoate | Generic Procedure |
| Key Reagents | Dimethyl carbonate, Sodium methoxide | Generic Procedure |
| Solvent | Toluene | Generic Procedure |
| Reaction Temperature | Reflux | Generic Procedure |
| Reaction Time | 4-8 hours | Generic Procedure |
| Yield | 70-85% | Estimated |
Protocol 2: Saponification of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate
This protocol details the hydrolysis of the diester to its corresponding sodium salt, a key intermediate for the subsequent cyclization.
Materials:
-
Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (DTPM)
-
Sodium hydroxide (25% aqueous solution)
-
Propan-2-ol
Procedure:
-
Charge a jacketed reactor with a 25% aqueous solution of sodium hydroxide and propan-2-ol.
-
Cool the mixture to 10-15 °C.
-
Slowly add a pre-cooled (10-15 °C) mixture of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate in propan-2-ol to the reactor over approximately 30 minutes, maintaining the internal temperature between 10-15 °C.
-
Stir the reaction mixture at 15 °C for 30 minutes after the addition is complete.
-
Warm the mixture to 21-23 °C and stir for one hour, or until HPLC analysis indicates the completion of the reaction.
-
The resulting product, sodium 2-(3-(trifluoromethyl)phenyl)malonate, can be isolated by crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate | WO2024040111A1 |
| Reagent | Sodium hydroxide (25% aq.) | WO2024040111A1 |
| Solvent | Propan-2-ol | WO2024040111A1 |
| Molar Ratio (NaOH:DTPM) | ~2.2 : 1 | WO2024040111A1 |
| Reaction Temperature | 10-23 °C | WO2024040111A1 |
| Reaction Time | ~1.5 hours | WO2024040111A1 |
| Yield | >90% | WO2024040111A1 |
Protocol 3: Synthesis of N-(pyrimidin-5-ylmethyl)-2-pyridinamine
This protocol describes the synthesis of the second key fragment for the final assembly of Triflumezopyrim.
Reaction Scheme:
Materials:
-
2-Aminopyridine
-
Pyrimidine-5-carboxaldehyde
-
Sodium borohydride
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve 2-aminopyridine and pyrimidine-5-carboxaldehyde in methanol.
-
Stir the mixture at room temperature for a specified period to form the imine intermediate.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(pyrimidin-5-ylmethyl)-2-pyridinamine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2-Aminopyridine, Pyrimidine-5-carboxaldehyde | General Procedure |
| Reducing Agent | Sodium borohydride | General Procedure |
| Solvent | Methanol | General Procedure |
| Reaction Temperature | 0 °C to room temperature | General Procedure |
| Yield | 50-80% | Estimated |
Protocol 4: Final Cyclization to Triflumezopyrim
This protocol outlines the final condensation and cyclization step to form the mesoionic insecticide.
Reaction Scheme:
Materials:
-
2-[3-(trifluoromethyl)phenyl]malonic acid (or its activated derivative)
-
N-(pyrimidin-5-ylmethyl)-2-pyridinamine
-
Activating agent (e.g., a carbodiimide like DCC or an acid chloride forming reagent like thionyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Base (if necessary, e.g., triethylamine)
Procedure:
-
Activate the 2-[3-(trifluoromethyl)phenyl]malonic acid. This can be done in a separate step by converting it to an acid chloride or an active ester, or in situ using a coupling agent.
-
To a solution of N-(pyrimidin-5-ylmethyl)-2-pyridinamine in an anhydrous aprotic solvent, add the activated malonic acid derivative.
-
If an acid chloride is used, a non-nucleophilic base like triethylamine is typically added to scavenge the generated HCl.
-
Stir the reaction mixture at an appropriate temperature (can range from room temperature to reflux) until the reaction is complete.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried and concentrated.
-
The crude Triflumezopyrim is then purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Key Intermediates | 2-[3-(trifluoromethyl)phenyl]malonic acid derivative, N-(pyrimidin-5-ylmethyl)-2-pyridinamine | General Procedure |
| Coupling/Activating Agent | Varies (e.g., DCC, SOCl₂) | General Procedure |
| Solvent | Dichloromethane or Toluene | General Procedure |
| Overall Yield (from intermediates) | ~40% | Estimated |
Visualizations
Synthesis Workflow of Triflumezopyrim
Application Notes and Protocols for the Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of esters from 4-methyl-3-(trifluoromethyl)benzoic acid. This substituted benzoic acid is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are important intermediates in the synthesis of novel compounds. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring influences its reactivity. These protocols offer a selection of reliable methods for the esterification of this substrate, catering to different laboratory needs and substrate sensitivities.
Three common and effective esterification methods are presented: the classic Fischer-Speier esterification, the mild Steglich esterification, and a robust two-step method involving the formation of an acyl chloride intermediate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of methyl and ethyl esters of 4-methyl-3-(trifluoromethyl)benzoic acid using the three different protocols detailed in this document. This allows for a direct comparison of the methods to aid in selecting the most appropriate protocol for a specific application.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Acid Chloride Formation & Esterification |
| Alcohol | Methanol or Ethanol (used in excess as solvent) | Methanol or Ethanol (1.2-1.5 eq) | Methanol or Ethanol (1.2-1.5 eq) |
| Reagents/Catalyst | Concentrated Sulfuric Acid (catalytic) | DCC (1.1 eq), DMAP (0.1-0.2 eq) | Thionyl Chloride (1.2-1.5 eq), Pyridine (catalytic) |
| Solvent | Alcohol (Methanol or Ethanol) | Dichloromethane (DCM) | Toluene, then Dichloromethane (DCM) |
| Temperature | Reflux (65-78 °C) | 0 °C to Room Temperature | Reflux (110 °C), then 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours | 2-4 hours (acid chloride), 1-3 hours (esterification) |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Work-up | Neutralization and Extraction | Filtration and Extraction | Quenching and Extraction |
| Purity | Good, may require recrystallization | Good, requires removal of urea byproduct | Excellent, often requires minimal purification |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is a classic, acid-catalyzed esterification that is cost-effective and generally provides high yields, although it requires elevated temperatures and an acidic environment.[1][2][3][4][5][6]
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 equivalents of anhydrous methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol, 78 °C for ethanol) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification
This method utilizes a coupling agent (DCC) and a catalyst (DMAP) to facilitate esterification under mild, neutral conditions. It is particularly suitable for substrates that are sensitive to acid or high temperatures.[1][7][8][9]
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol or Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Alcohol Addition: Add the desired anhydrous alcohol (1.2-1.5 eq) to the solution.
-
DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester. The product can be further purified by column chromatography if necessary.
Protocol 3: Acid Chloride Formation and Subsequent Esterification
This two-step protocol is highly efficient and often provides the cleanest product with the highest yields. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[8][10]
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol or Ethanol
-
Pyridine (catalytic amount, optional)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of 4-methyl-3-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Isolation of Acid Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-methyl-3-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude 4-methyl-3-(trifluoromethyl)benzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Alcohol Addition: In a separate flask, prepare a solution of the desired anhydrous alcohol (1.2-1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled acid chloride solution. A base such as pyridine (1.1 eq) can be added to scavenge the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the ester, which is often of high purity.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Acid Chloride-Mediated Esterification.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 4. docsity.com [docsity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate Derivatives
Introduction
Trifluoromethylated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and bioavailability.[1] Methyl 4-methyl-3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various advanced materials and specialty chemicals.[2] These application notes provide a detailed overview of a common reaction mechanism and a step-by-step protocol for its synthesis, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
Several methods exist for the introduction of a trifluoromethyl group onto an aromatic ring. These include nucleophilic, electrophilic, and radical trifluoromethylation reactions.[3] A widely applicable and effective method for the synthesis of trifluoromethylated arenes from aromatic amines is the Sandmeyer-type reaction.[4][5] This approach involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with a trifluoromethyl source, often in the presence of a copper catalyst.[6][7] Subsequent esterification of the resulting carboxylic acid yields the desired methyl benzoate derivative.
This document will focus on a two-step synthetic pathway:
-
Sandmeyer-type Trifluoromethylation: Conversion of 3-amino-4-methylbenzoic acid to 4-methyl-3-(trifluoromethyl)benzoic acid.
-
Fischer Esterification: Conversion of 4-methyl-3-(trifluoromethyl)benzoic acid to this compound.
Featured Synthetic Pathway: Sandmeyer Trifluoromethylation and Fischer Esterification
This section details the reaction mechanisms and protocols for the synthesis of this compound starting from 3-amino-4-methylbenzoic acid.
Overall Experimental Workflow
The synthesis is a two-stage process beginning with the formation of a diazonium salt from the starting aniline derivative, followed by a copper-mediated trifluoromethylation. The resulting carboxylic acid is then esterified to produce the final product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 4-methyl-3-(trifluoromethyl)benzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-3-(trifluoromethyl)benzoate is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for the pharmaceutical and materials science sectors. The presence of the trifluoromethyl group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its parent aryl halide derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of molecular architectures.
The trifluoromethyl group is a common feature in many modern pharmaceuticals. For instance, trifluoromethylated aromatic compounds are key intermediates in the synthesis of various kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[2][3][4] Buparlisib (BKM120), a pan-PI3K inhibitor that has been evaluated in numerous clinical trials for advanced solid tumors, features a trifluoromethylphenyl moiety, highlighting the importance of this structural motif in medicinal chemistry.[5][6][7]
Key Cross-Coupling Reactions and Data Presentation
This section outlines the application of aryl halides with the 4-methyl-3-(trifluoromethyl)phenyl scaffold, the direct precursors to or analogues of this compound, in several common cross-coupling reactions. The data presented in the tables below is a compilation of representative conditions and yields for structurally similar substrates, providing a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[8] It is particularly useful for the synthesis of biaryl compounds.
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 95 |
| 3 | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 16 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10][11]
| Entry | Aryl Halide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 94 |
| 2 | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85 |
| 3 | 4-Chloro-1-methyl-2-(trifluoromethyl)benzene | n-Hexylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.0) | t-BuOH | 100 | 20 | 78 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12]
| Entry | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 96 |
| 2 | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA (2.5) | DMF | 80 | 12 | 89 |
| 3 | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | 1-Hexyne | Pd(PPh₃)₄ (2.5) | CuI (5) | i-Pr₂NEt (3.0) | Acetonitrile | 70 | 8 | 91 |
Experimental Protocols
The following are generalized protocols for the cross-coupling reactions of an aryl halide precursor of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Heat the reaction to the appropriate temperature (typically 25-80 °C) and stir until completion.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
References
- 1. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Derivatization of Methyl 4-methyl-3-(trifluoromethyl)benzoate for Medicinal Chemistry
Introduction
Methyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable scaffold for medicinal chemistry and drug discovery programs. The presence of the trifluoromethyl (CF3) group is of particular significance. The CF3 group can enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] It is a well-established bioisostere for methyl, ethyl, and even nitro groups, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize interactions with biological targets.[1][4][5][6] Incorporating the trifluoromethyl group is a key strategy in modern drug design to improve a compound's lipophilicity, binding affinity, and overall drug-like properties.[2][3][6][7]
These application notes describe a robust two-step derivatization strategy for this compound. The primary goal is the generation of a diverse amide library for structure-activity relationship (SAR) studies. The synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a variety of primary and secondary amines. This approach allows for systematic exploration of the chemical space around the benzoate core, enabling the identification of key interactions that drive biological activity and the optimization of lead compounds.
Experimental Protocols
Protocol 1: Saponification (Hydrolysis) of this compound
This protocol details the conversion of the methyl ester starting material into its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid, which is the key intermediate for subsequent amide coupling reactions. The reaction proceeds via a base-mediated hydrolysis (saponification).[8][9][10]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).
-
Add a solution of sodium hydroxide (1.5 eq) in deionized water (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue to dissolve the sodium carboxylate salt.
-
Cool the aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 2M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-3-(trifluoromethyl)benzoic acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Parallel Amide Coupling of 4-methyl-3-(trifluoromethyl)benzoic Acid
This protocol describes a general method for the synthesis of an amide library from 4-methyl-3-(trifluoromethyl)benzoic acid using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).[11] This method is widely used in medicinal chemistry for its reliability and tolerance of various functional groups.
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid (from Protocol 1)
-
A diverse library of primary and secondary amines (see Table 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Parallel synthesis reaction block or individual vials
Procedure:
-
In separate reaction vials, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of ~0.5 M).
-
Add EDC (1.2 eq) to each vial and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
To each vial, add the corresponding amine (1.1 eq) from the library, followed by DIPEA (2.0 eq).
-
Seal the vials and allow the reactions to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute each reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amides using flash column chromatography or preparative HPLC.
Data Presentation
Quantitative data from the derivatization and subsequent screening should be organized for clear interpretation and comparison.
Table 1: Representative Amine Library and Expected Products
| Entry | Amine Name | Amine Structure | Product Name |
|---|---|---|---|
| 1 | Aniline | Ph-NH2 | N-phenyl-4-methyl-3-(trifluoromethyl)benzamide |
| 2 | Benzylamine | Ph-CH2-NH2 | N-benzyl-4-methyl-3-(trifluoromethyl)benzamide |
| 3 | Morpholine | C4H9NO | (4-methyl-3-(trifluoromethyl)phenyl)(morpholino)methanone |
| 4 | Piperidine | C5H11N | (4-methyl-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
| 5 | Glycine methyl ester | H2N-CH2-COOCH3 | Methyl 2-(4-methyl-3-(trifluoromethyl)benzamido)acetate |
Table 2: Hypothetical Synthesis Yields and Biological Activity Data
| Entry | Product Name | Yield (%) | Target X IC50 (nM) |
|---|---|---|---|
| 1 | N-phenyl-4-methyl-3-(trifluoromethyl)benzamide | 85 | 1250 |
| 2 | N-benzyl-4-methyl-3-(trifluoromethyl)benzamide | 91 | 450 |
| 3 | (4-methyl-3-(trifluoromethyl)phenyl)(morpholino)methanone | 78 | 890 |
| 4 | (4-methyl-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone | 82 | 620 |
| 5 | Methyl 2-(4-methyl-3-(trifluoromethyl)benzamido)acetate | 75 | 150 |
Visualizations
Caption: Workflow for the synthesis and evaluation of an amide library.
Caption: Logical diagram illustrating the SAR exploration strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jelsciences.com [jelsciences.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pubs.rsc.org [pubs.rsc.org]
experimental procedure for the reduction of the ester group in Methyl 4-methyl-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the ester group in Methyl 4-methyl-3-(trifluoromethyl)benzoate to yield (4-methyl-3-(trifluoromethyl)phenyl)methanol. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below utilize three common reducing agents: Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄), and Diisobutylaluminium Hydride (DIBAL-H).
Chemical Reaction
Figure 1. General reaction scheme for the reduction of this compound to (4-methyl-3-(trifluoromethyl)phenyl)methanol.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound using different reducing agents.
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF), Diethyl ether | 0 to rt | 1 - 4 | >90 | Powerful, non-selective reagent.[1][2] Requires anhydrous conditions and careful work-up. |
| Sodium Borohydride (NaBH₄) | THF / Methanol | Reflux (approx. 65) | 2 - 5 | 70 - 92 | Milder and safer alternative to LAH.[3][4] The ester may be less reactive and require forcing conditions.[5] |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, THF | -78 to rt | 2 - 6 | Variable | Can be selective for partial reduction to the aldehyde at low temperatures.[6][7] For full reduction to the alcohol, excess reagent and higher temperatures are needed. |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including esters, to their corresponding alcohols.[8][9][10] Extreme caution must be exercised as LAH reacts violently with water and protic solvents.[1][11]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Flame-dry the apparatus under a stream of inert gas to ensure all moisture is removed.
-
Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): [1][11][12] Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Isolation: A granular precipitate should form.[1] Stir the mixture at room temperature for an additional 15 minutes. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.[12] Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent than LAH and is generally safer to handle.[4] While it typically does not reduce esters under standard conditions, the use of a mixed solvent system with heating can facilitate the reaction.[3][13]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent) and anhydrous THF.
-
Reagent Addition: Add Sodium Borohydride (2.0 - 4.0 equivalents) to the stirred solution.
-
Reaction: Heat the suspension to reflux (approximately 65 °C). Slowly add methanol dropwise to the refluxing mixture over a period of 1-2 hours. Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 2N HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude alcohol by column chromatography on silica gel if necessary.
Protocol 3: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a powerful and versatile reducing agent.[14] It is often used for the partial reduction of esters to aldehydes at low temperatures.[7][15] To achieve full reduction to the alcohol, an excess of the reagent and/or higher temperatures are typically required.
Materials:
-
This compound
-
Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Toluene or Hexane
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.
-
Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H solution (2.5 - 3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess DIBAL-H. Then, add a saturated solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel if needed.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the reduction of the ester.
Safety Precautions
Caption: Key safety hazards associated with the reducing agents.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. gaussling.wordpress.com [gaussling.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Magic Formulas [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-methyl-3-(trifluoromethyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-methyl-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound sample?
A1: Impurities largely depend on the synthetic route, but typically include unreacted starting materials such as 4-methyl-3-(trifluoromethyl)benzoic acid and methanol, residual acid or coupling catalysts, and side-products from the reaction.[1][2] Even trace amounts of these impurities can lead to side reactions or reduced yields in subsequent steps.[1]
Q2: Which purification method is best for my sample: column chromatography or recrystallization?
A2: The choice depends on the nature of the impurities and the physical state of your crude product.
-
Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities. It is the preferred method for oily or liquid samples and for complex mixtures.[3]
-
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[3][4] It is ideal if your crude product is a solid and contains a smaller amount of impurities. It is often more scalable and cost-effective than chromatography.
Q3: My compound is an oil. Can I still use recrystallization?
A3: If your compound is an oil at room temperature, direct recrystallization is not feasible. However, some low-melting solids may "oil out" during the process. This happens when the saturated solution's temperature is above the melting point of the solute. To avoid this, you can try using a larger volume of solvent or switching to a solvent system with a lower boiling point.
Q4: How do I select an appropriate solvent system for flash column chromatography?
A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[5] Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The optimal system will give your target compound an Rf (retention factor) value of approximately 0.3, with good separation from all impurity spots.[5]
Q5: My compound will not crystallize from solution. What can I do?
A5: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of pure product to the solution to act as a template for crystallization.
-
Cooling: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[4]
-
Concentration: If too much solvent was added, carefully evaporate some of it to create a more saturated solution and try cooling again.
Q6: Purity is still insufficient after a single purification step. What is the next step?
A6: If the product purity remains low, you can either repeat the purification process or combine methods. For example, an initial purification by flash chromatography to remove the bulk of impurities can be followed by a final recrystallization step to achieve high purity.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | The eluent (solvent system) polarity is not optimal.[5] | Use TLC to find a better solvent system. If spots are too high (high Rf), decrease eluent polarity. If spots are too low (low Rf), increase polarity.[5] |
| The compound streaks on the TLC plate and column. | The compound may be acidic or basic. Silica gel is slightly acidic. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). |
| The compound elutes with the solvent front. | The eluent is far too polar.[5] | Start with a much less polar solvent system, such as 100% hexanes, and gradually increase the polarity. |
| The compound will not elute from the column. | The eluent is not polar enough, or the compound is strongly adsorbing to the silica. | Gradually increase the eluent polarity to 100% of the more polar solvent. If the compound is still on the column, consider a more polar solvent like methanol. |
| Cracks appear in the silica gel bed. | Improper packing of the column; running the column dry. | Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the silica gel. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated. | Use a larger volume of solvent; use a lower-boiling point solvent; ensure slow cooling to prevent supersaturation. |
| No crystals form upon cooling. | The solution is not sufficiently saturated; the compound is very soluble in the chosen solvent. | Evaporate some solvent to increase concentration; cool the solution in an ice bath; scratch the inside of the flask or add a seed crystal.[3][4] |
| Very low recovery of the purified product. | Too much solvent was used; the compound is partially soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent needed for dissolution.[4] Ensure the solution is thoroughly cooled before filtering. Warm the funnel and filter paper before hot filtration. |
| The resulting crystals are colored or appear impure. | Insoluble impurities were not removed; colored impurities are co-precipitating with the product. | Perform a hot filtration step to remove insoluble impurities. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product). |
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography
| Solvent System | Typical Starting Ratio (v/v) | Application Notes |
| Hexanes / Ethyl Acetate | 95:5 to 80:20 | A standard, versatile system for esters of moderate polarity. The ratio is gradually adjusted to be more polar.[3] |
| Petroleum Ether / Ethyl Acetate | 95:5 to 80:20 | Similar to Hexanes/EtOAc, often used interchangeably. |
| Dichloromethane / Hexanes | 10:90 to 50:50 | Useful for less polar compounds or when different selectivity is needed. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar impurities that are not mobile in ethyl acetate systems.[5] |
Table 2: Common Solvents for Recrystallization of Aromatic Esters
| Solvent Type | Examples | Application Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents for moderately polar compounds. Ethanol is a common first choice.[6] |
| Esters | Ethyl Acetate | Often a good solvent as it shares the ester functional group.[6] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Good for less polar compounds. Often used as the "anti-solvent" in a mixed solvent system. |
| Ketones | Acetone | A polar solvent that can dissolve a wide range of organic compounds. |
| Mixed Solvents | Hexanes/Ethyl Acetate, Hexanes/Acetone, Ethanol/Water | Used when no single solvent is ideal. The compound should be soluble in the "good" solvent and insoluble in the "bad" or "anti-solvent".[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a solvent like dichloromethane and run TLC plates with different solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the optimal eluent for separation.[3]
-
Column Packing: Select an appropriate size glass column. Pack it with silica gel (230-400 mesh) using the chosen eluent, ensuring a flat, stable bed free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[3]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the elution of the compound by TLC analysis of the collected fractions.[3]
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Place ~50 mg of the crude product into several test tubes. Add different solvents (see Table 2) dropwise to each tube. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., in a water bath) with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of a crude chemical sample.
Caption: Troubleshooting decision tree for flash column chromatography.
Caption: Troubleshooting logic for inducing crystallization.
References
identifying common impurities in Methyl 4-methyl-3-(trifluoromethyl)benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 4-methyl-3-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This is a well-established and cost-effective method for producing benzoate esters.
Q2: What are the likely impurities I might encounter in my synthesis?
A2: Common impurities can be categorized as process-related or side-product-related.
-
Process-Related Impurities:
-
Unreacted Starting Material: 4-methyl-3-(trifluoromethyl)benzoic acid.
-
Residual Solvent: Methanol or other solvents used during workup and purification.
-
Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid).
-
-
Potential Side-Products:
-
Products of Incomplete Reaction: The reaction is an equilibrium, so some starting material will always be present without effective removal of water.
-
Byproducts from Impurities in Starting Materials: Impurities present in the starting 4-methyl-3-(trifluoromethyl)benzoic acid will likely be carried through the reaction.
-
Ether Formation: Under acidic conditions, methanol can dehydrate to form dimethyl ether, although this is less common at typical esterification temperatures.
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot (which will have a higher Rf value) indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the main product from non-volatile impurities like the unreacted starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. It can also be used for quantitative analysis (qNMR).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. Ensure the correct catalytic amount is used (typically 1-5 mol%). | |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction temperature or extending the reaction time. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | See "Low Yield of Ester" above. |
| Inefficient workup. | During the workup, ensure thorough washing with a base (e.g., saturated sodium bicarbonate solution) to remove all acidic starting material. Check the pH of the aqueous layer to confirm it is basic. | |
| Product is Contaminated with a Polar Impurity | Incomplete removal of the carboxylic acid starting material. | Perform additional aqueous base washes during the workup. Purify the crude product using column chromatography on silica gel. |
| Presence of Unknown Impurities | Side reactions or impurities in starting materials. | Characterize the impurities using GC-MS and/or NMR. If they are reaction byproducts, consider modifying the reaction conditions (e.g., lower temperature, different catalyst). If they originate from starting materials, purify the starting materials before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to obtain pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Impurity Identification Workflow
Below is a logical workflow for identifying and troubleshooting common impurities during the synthesis of this compound.
optimizing reaction conditions for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate.
Troubleshooting Guide
Low product yield, incomplete reactions, and the presence of impurities are common challenges encountered during the synthesis of this compound via Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid. This guide provides a structured approach to identify and resolve these issues.
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of water in reactants or solvent: Water can shift the reaction equilibrium back towards the reactants. | Ensure all glassware is thoroughly dried. Use anhydrous methanol and a fresh, concentrated acid catalyst. |
| Insufficient catalyst: An inadequate amount of a strong acid catalyst will result in a slow or incomplete reaction. | Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). | |
| Low reaction temperature: The reaction rate is highly dependent on temperature. | Ensure the reaction mixture is heated to a gentle reflux and maintained at that temperature. | |
| Reaction Stalls or is Incomplete | Equilibrium limitation: The Fischer esterification is a reversible reaction. | Use a large excess of methanol to shift the equilibrium towards the product. Consider removing water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Deactivation of the catalyst: Impurities in the starting materials can neutralize the acid catalyst. | Purify the starting 4-methyl-3-(trifluoromethyl)benzoic acid if necessary. | |
| Formation of Impurities | Side reactions due to high temperature: Excessive heat can lead to decomposition or side reactions. | Maintain a gentle reflux and avoid overheating the reaction mixture. |
| Incomplete neutralization during work-up: Residual acid can lead to product degradation or complications in purification. | Carefully neutralize the reaction mixture with a base like sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. | |
| Product Loss During Work-up and Purification | Emulsion formation during extraction: This can make phase separation difficult, leading to product loss. | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. |
| Sub-optimal purification: The choice of purification method and conditions is crucial for isolating the final product. | For column chromatography, use a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from impurities. For distillation, ensure the vacuum is stable and the temperature is controlled to prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid with methanol using a strong acid catalyst, such as sulfuric acid. This is an equilibrium-controlled reaction.
Q2: Why is my reaction yield consistently low?
A2: Low yields are often due to the reversible nature of the Fischer esterification. The formation of water as a byproduct can drive the reaction backward. To improve the yield, it is crucial to shift the equilibrium towards the products. This can be achieved by using a large excess of methanol, which also serves as the solvent, and by removing water from the reaction mixture as it forms.
Q3: What are the optimal reaction conditions?
A3: While optimal conditions can vary, a typical starting point is to reflux the 4-methyl-3-(trifluoromethyl)benzoic acid in a large excess of anhydrous methanol with a catalytic amount of concentrated sulfuric acid for several hours. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Q4: Are there any specific side reactions to be aware of?
A4: The strong electron-withdrawing nature of the trifluoromethyl group can make the carboxylic acid less reactive, potentially requiring longer reaction times or slightly harsher conditions than for simple benzoic acids. While the trifluoromethyl group is generally stable under these conditions, prolonged exposure to very high temperatures and strong acids could potentially lead to undesired side reactions. The methyl group on the aromatic ring is generally unreactive under these conditions.
Q5: How can I effectively purify the final product?
A5: After an aqueous work-up to remove the acid catalyst and any unreacted carboxylic acid, this compound can be purified by either distillation under reduced pressure or by column chromatography on silica gel. For column chromatography, a gradient of ethyl acetate in hexane is a common eluent system.
Q6: My final product is an oil, but I expected a solid. What could be the reason?
A6: The presence of impurities can lower the melting point of a compound, potentially causing it to be an oil at room temperature. Incomplete removal of the starting material or side products can lead to this observation. Further purification is recommended.
Experimental Protocols
General Protocol for Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-(trifluoromethyl)benzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
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Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress using TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a large excess of methanol was used, remove most of it using a rotary evaporator. Dilute the residue with an organic solvent like ethyl acetate.
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Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and remove any unreacted carboxylic acid. Repeat the washing until the aqueous layer is neutral or slightly basic.
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Extraction and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Chemical Reaction Pathway
Caption: Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Methanol Equivalents | 5 | 10 | 20 (solvent) | Increasing equivalents generally increases yield. |
| Catalyst (H₂SO₄) | 0.5 mol% | 1 mol% | 2 mol% | Higher catalyst loading can increase the reaction rate, but may also lead to side reactions. |
| Temperature | Room Temp. | 65°C (Reflux) | 80°C | Reflux temperature is typically required for a reasonable reaction rate. |
| Water Removal | None | Molecular Sieves | Dean-Stark | Active water removal significantly improves yield. |
Note: The data in this table is illustrative and represents general trends in Fischer esterification. Specific yields will depend on the exact experimental setup and reaction time.
side reactions and byproducts in the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems, their probable causes, and recommended solutions for the key steps in the synthesis of this compound. A common synthetic route involves the trifluoromethylation of a substituted aniline followed by esterification.
Part 1: Trifluoromethylation of 4-Methylaniline (or derivative)
A frequent method for introducing the trifluoromethyl group is the Sandmeyer trifluoromethylation of an aromatic amine. This involves the diazotization of 4-methyl-3-amino benzotrifluoride or a related precursor, followed by reaction with a trifluoromethyl source, often in the presence of a copper catalyst.
Question 1: Low or no yield of the desired trifluoromethylated product.
Probable Causes:
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Incomplete Diazotization: The initial formation of the diazonium salt from the aromatic amine is incomplete.
-
Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.
-
Moisture in the Reaction: Water can react with the diazonium salt and other reagents, leading to undesired byproducts.[1]
-
Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated.
Recommended Solutions:
-
Ensure Complete Diazotization:
-
Maintain a low temperature (0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite).
-
Use a slight excess of the diazotizing agent.
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Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.
-
-
Control Reaction Temperature: Keep the reaction mixture cold during the entire diazotization process to prevent premature decomposition of the diazonium salt.
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Maintain Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions caused by moisture.[1]
-
Use Active Catalyst: Ensure the copper(I) catalyst is fresh and has not been exposed to air for prolonged periods.
Question 2: Formation of multiple aromatic byproducts, including regioisomers.
Probable Causes:
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Incorrect Regioselectivity: The trifluoromethyl group may be introduced at positions other than the desired one on the aromatic ring. The directing effects of the existing substituents (methyl and amino/diazonium groups) play a crucial role. The methyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director.[2] This can lead to a mixture of isomers.
-
Side Reactions of the Aryl Radical: In the Sandmeyer reaction, an aryl radical intermediate is formed. This radical can participate in side reactions, such as dimerization to form biaryl compounds.
Recommended Solutions:
-
Optimize Reaction Conditions for Regioselectivity:
-
Careful control of temperature and reaction time can influence the regioselectivity.
-
The choice of trifluoromethylating agent and catalyst system can also affect the isomeric ratio.
-
-
Purification: Utilize chromatographic techniques (e.g., column chromatography) to separate the desired product from isomeric byproducts. Characterization by NMR will be essential to confirm the structure of the desired isomer.
Part 2: Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
The final step is typically the esterification of the carboxylic acid with methanol, often catalyzed by a strong acid like sulfuric acid.
Question 3: Low conversion to the methyl ester product.
Probable Causes:
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Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[3][4]
-
Insufficient Catalyst: The amount of acid catalyst may not be sufficient to promote the reaction effectively.
-
Steric Hindrance: While not extreme in this case, steric hindrance around the carboxylic acid group can slow down the reaction rate.
Recommended Solutions:
-
Shift the Equilibrium:
-
Use a large excess of methanol to drive the reaction towards the product side.[3]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.
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Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a sufficient period is necessary to reach equilibrium.
Question 4: Presence of an unexpected carboxylic acid byproduct.
Probable Cause:
-
Hydrolysis of the Trifluoromethyl Group: Under strong acidic conditions and elevated temperatures used for esterification, the trifluoromethyl group can be susceptible to hydrolysis, converting it to a carboxylic acid group.[1][2] This would result in the formation of 4-methylisophthalic acid.
Recommended Solutions:
-
Milder Reaction Conditions:
-
Use a milder acid catalyst or reduce the concentration of the strong acid.
-
Lower the reaction temperature and extend the reaction time if necessary.
-
Consider alternative esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I might see in the trifluoromethylation step? A1: Given that the starting material is a derivative of 4-methylaniline, the primary directing groups are the methyl group (ortho, para-directing) and the amino/diazonium group (ortho, para-directing). The trifluoromethyl group itself is a meta-director.[2] Therefore, you might encounter regioisomers where the trifluoromethyl group is introduced at a different position on the aromatic ring. Careful analysis of the product mixture by techniques like GC-MS and NMR is crucial to identify and quantify these impurities.
Q2: Can the trifluoromethyl group be affected during the work-up of the esterification reaction? A2: Yes, particularly if a strong basic work-up is employed. While the CF₃ group is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to side reactions. It is advisable to use a mild base (e.g., sodium bicarbonate solution) for neutralization during the work-up.
Q3: How can I effectively remove the excess methanol and the acid catalyst after esterification? A3: The excess methanol can be removed by distillation or rotary evaporation. To remove the acid catalyst, the reaction mixture is typically diluted with an organic solvent and washed with water, followed by a wash with a mild aqueous base like sodium bicarbonate solution to neutralize any remaining acid. A final wash with brine helps to remove residual water from the organic layer.
Q4: What is the best way to monitor the progress of these reactions? A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. For more detailed analysis and to check for the formation of byproducts, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are highly recommended.
Data Presentation
Table 1: Potential Side Products and Byproducts in the Synthesis of this compound
| Reaction Step | Potential Side Product/Byproduct | Probable Cause | Recommended Mitigation |
| Trifluoromethylation | Regioisomers (e.g., Methyl 3-methyl-4-(trifluoromethyl)benzoate) | Directing effects of substituents | Optimize reaction conditions, purification by chromatography |
| Biaryl compounds | Dimerization of aryl radicals | Use of radical scavengers, optimization of catalyst concentration | |
| Phenolic byproducts | Reaction of diazonium salt with water | Maintain anhydrous conditions | |
| Esterification | 4-methyl-3-(trifluoromethyl)benzoic acid (unreacted) | Incomplete reaction due to equilibrium | Use excess methanol, remove water |
| 4-methylisophthalic acid | Hydrolysis of the trifluoromethyl group | Use milder acid catalyst, lower reaction temperature | |
| Diethyl ether (if using sulfuric acid and ethanol) | Dehydration of the alcohol | Control reaction temperature |
Experimental Protocols
Step 1: Sandmeyer Trifluoromethylation of 4-Methyl-3-nitroaniline (Illustrative Precursor)
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Diazotization: Dissolve 4-methyl-3-nitroaniline in a suitable acidic medium (e.g., a mixture of acetonitrile and aqueous HBF₄) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (or tert-butyl nitrite) in water while maintaining the temperature below 5 °C.
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Stir the mixture at this temperature for 30-60 minutes after the addition is complete.
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Trifluoromethylation: In a separate flask, prepare a mixture of a trifluoromethyl source (e.g., trifluoromethyltrimethylsilane) and a copper(I) salt (e.g., CuI or CuCN) in an anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
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Slowly add the cold diazonium salt solution to the trifluoromethylating mixture.
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Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
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Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired 4-methyl-3-(trifluoromethyl)nitrobenzene.
(Subsequent reduction of the nitro group to an amine and then conversion to the benzoic acid would be required before esterification).
Step 2: Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain the reflux for several hours (monitor by TLC until the starting material is consumed).
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Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: If necessary, purify the product by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scale-Up of Methyl 4-methyl-3-(trifluoromethyl)benzoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 4-methyl-3-(trifluoromethyl)benzoate production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis and scale-up of this compound.
Step 1: Regioselective Trifluoromethylation of p-Xylene
Q1: Low regioselectivity is observed during the trifluoromethylation of p-xylene, leading to a mixture of isomers. How can I improve the yield of the desired 3-trifluoromethyl isomer?
A: The methyl group in p-xylene is an ortho/para director for electrophilic substitution, which can lead to the formation of 2-trifluoromethyl-1,4-dimethylbenzene as a significant byproduct.[1][2][3] Achieving high regioselectivity for the 3-position is a critical challenge in scaling up this reaction.
Possible Causes and Solutions:
-
Reaction Conditions: Standard radical trifluoromethylation methods often lack high regioselectivity with substituted aromatics.
-
Directing Group Influence: The activating nature of the methyl groups directs substitution to the ortho and para positions.[1]
-
Potential Solutions:
-
Use of Directing Groups: While not directly applicable to p-xylene without modification, the principle of using a directing group can be considered in substrate design if feasible.
-
Steric Hindrance: Optimizing the trifluoromethylating reagent and reaction conditions to favor substitution at the less sterically hindered 3-position can be explored.
-
Advanced Methods: Research into regioselective C-H trifluoromethylation using specialized catalysts or additives, such as cyclodextrins, has shown promise in controlling isomer distribution on a lab scale and may be adaptable to larger scales.[4][5][6]
-
Q2: The trifluoromethylation reaction is sluggish or gives low conversion on a larger scale.
A: Issues with reaction kinetics and efficiency are common during scale-up.
Possible Causes and Solutions:
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer between reactants, especially in heterogeneous reaction mixtures.
-
Temperature Control: Poor heat transfer on a larger scale can result in localized temperature variations, affecting the reaction rate.
-
Reagent Stability: Some trifluoromethylating reagents can be unstable, and their decomposition can be more pronounced at the longer reaction times often required for large-scale batches.[7]
-
Catalyst Deactivation: If a catalyst is used, it may deactivate over time, leading to a stalled reaction.
Step 2: Oxidation of 4-methyl-3-(trifluoromethyl)toluene
Q1: The oxidation of the methyl group is highly exothermic and difficult to control, leading to safety concerns and byproduct formation.
A: The oxidation of alkylaromatics is a highly exothermic process, and managing the reaction temperature is crucial for safety and selectivity, especially on an industrial scale.[8][9][10]
Possible Causes and Solutions:
-
Heat Accumulation: The rate of heat generation can exceed the heat removal capacity of the reactor, leading to a thermal runaway.[11][12]
-
Control Strategies:
-
Slow Reagent Addition: The oxidant (e.g., air, oxygen) should be introduced gradually to control the reaction rate and heat generation.
-
Efficient Cooling: The reactor must be equipped with a high-capacity cooling system.
-
Solvent Choice: Using a solvent with a good heat capacity can help to moderate temperature fluctuations.
-
Continuous Flow Reactors: These offer significantly better heat transfer compared to batch reactors and can be a safer option for highly exothermic reactions.[11]
-
Q2: The oxidation reaction produces significant amounts of byproducts, such as benzaldehyde and benzyl alcohol derivatives.
A: Incomplete oxidation and side reactions are common challenges in the liquid-phase oxidation of toluenes.[13][14]
Possible Causes and Solutions:
-
Insufficient Oxidant: A lack of sufficient oxidant can lead to the accumulation of partially oxidized intermediates.
-
Catalyst System: The choice and concentration of the catalyst (e.g., cobalt and manganese salts with a bromide source, analogous to the AMOCO process for terephthalic acid production) are critical for achieving high conversion and selectivity.[15][16]
-
Reaction Time and Temperature: Optimizing these parameters is essential to drive the reaction to completion while minimizing the degradation of the desired product.
Step 3: Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic Acid
Q1: The esterification reaction reaches equilibrium with a low conversion to the desired methyl ester.
A: Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[17][18][19][20][21]
Possible Causes and Solutions:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the reverse reaction (hydrolysis of the ester).
-
Methods to Drive the Reaction:
-
Use of Excess Alcohol: Using a large excess of methanol can shift the equilibrium towards the formation of the methyl ester.[18]
-
Water Removal: Continuously removing water as it is formed, for example, by using a Dean-Stark apparatus with an appropriate solvent, is a highly effective method for driving the reaction to completion.[18]
-
Use of a Drying Agent: Adding a dehydrating agent to the reaction mixture can also remove water.
-
Q2: The esterification of the sterically hindered 4-methyl-3-(trifluoromethyl)benzoic acid is slow.
A: The trifluoromethyl group adjacent to the carboxylic acid can sterically hinder the approach of the alcohol, slowing down the reaction rate.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky CF3 group can impede the nucleophilic attack of methanol on the carbonyl carbon.
-
Optimization Strategies:
-
Increased Reaction Temperature: Running the reaction at a higher temperature can increase the reaction rate.
-
Stronger Acid Catalyst: Using a more potent acid catalyst, or a higher catalyst loading, can accelerate the reaction.
-
Alternative Esterification Methods: If Fischer esterification proves too slow, other methods like using a more reactive acylating agent (e.g., acid chloride) might be considered, though this adds steps and cost.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible and scalable synthetic route for this compound?
A: A common industrial approach would likely involve a three-step sequence:
-
Regioselective trifluoromethylation of p-xylene: Introducing the CF3 group at the 3-position.
-
Oxidation: Conversion of the 4-methyl group to a carboxylic acid using a process analogous to the industrial production of terephthalic acid.[15][16]
-
Fischer Esterification: Reaction of the resulting carboxylic acid with methanol to form the final ester product.[17]
Q2: What are the main safety concerns during the scale-up of this synthesis?
A: The primary safety hazards are associated with:
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Trifluoromethylation: Handling of potentially toxic and reactive trifluoromethylating agents.
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Oxidation: The highly exothermic nature of the oxidation of the methyl group poses a risk of thermal runaway if not properly controlled.[11][12]
-
Use of Strong Acids: The use of strong acid catalysts in the esterification step requires appropriate handling procedures to avoid corrosion and chemical burns.
Q3: How can I purify the final product, this compound, on a large scale?
A: Purification of the final product typically involves:
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Work-up: Neutralization of the acid catalyst and removal of excess methanol.[22]
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Extraction: Extraction of the ester into a suitable organic solvent.
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Washing: Washing the organic layer to remove any remaining impurities.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying esters on a large scale.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization can be a highly effective purification method.
Q4: What are some common byproducts I should expect in the final crude product?
A: Potential impurities in the final product can originate from each step of the synthesis:
-
From Trifluoromethylation: Isomeric trifluoromethylated xylenes.
-
From Oxidation: Unreacted starting material (4-methyl-3-(trifluoromethyl)toluene) and partially oxidized intermediates like the corresponding benzaldehyde or benzyl alcohol.
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From Esterification: Unreacted 4-methyl-3-(trifluoromethyl)benzoic acid.
-
Side-products from any step: Dimerization or polymerization products, especially under harsh reaction conditions.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up
| Step | Reaction | Key Parameters | Typical Range | Challenges |
| 1 | Trifluoromethylation | Temperature | 20 - 100 °C | Regioselectivity, reagent cost |
| Pressure | 1 - 10 atm | Handling of gaseous reagents | ||
| Catalyst | Transition metals (e.g., Cu, Pd) | Catalyst separation and cost | ||
| 2 | Oxidation | Temperature | 150 - 225 °C | Exotherm control, corrosion |
| Pressure | 15 - 30 bar | High pressure operation | ||
| Catalyst | Co/Mn/Br salts | Catalyst recovery and corrosion | ||
| 3 | Esterification | Temperature | 60 - 120 °C | Equilibrium, reaction time |
| Alcohol Excess | 5 - 20 equivalents | Recovery of excess alcohol | ||
| Catalyst | H₂SO₄, p-TsOH | Catalyst neutralization and disposal |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield in Trifluoromethylation | Poor regioselectivity | Optimize reaction conditions; explore regioselective methods.[4] |
| Incomplete reaction | Increase reaction time, temperature, or reagent stoichiometry. | |
| Thermal Runaway in Oxidation | Inadequate heat removal | Improve reactor cooling; reduce oxidant feed rate; consider flow chemistry.[11] |
| Incomplete Oxidation | Insufficient catalyst or oxidant | Optimize catalyst loading and oxidant flow. |
| Low Conversion in Esterification | Equilibrium limitation | Use a large excess of methanol and/or remove water.[18] |
| Steric hindrance | Increase reaction temperature or use a stronger acid catalyst. | |
| Product Purity Issues | Presence of starting materials | Drive reactions to completion; optimize purification. |
| Formation of byproducts | Optimize reaction conditions to improve selectivity. |
Experimental Protocols
Protocol 1: Trifluoromethylation of p-Xylene (Conceptual)
This is a conceptual protocol based on general methods and requires optimization.
-
Reactor Setup: Charge a pressure-rated, stirred reactor with p-xylene and a suitable solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: If a catalyst is used, add it to the reactor.
-
Reagent Addition: Introduce the trifluoromethylating agent (e.g., a Togni reagent or CF₃I with a radical initiator) under controlled conditions.[12][23]
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by GC or HPLC.
-
Work-up: After completion, cool the reactor, quench the reaction appropriately, and proceed with an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Isolation: Isolate the crude 4-methyl-3-(trifluoromethyl)toluene by phase separation and solvent removal.
Protocol 2: Oxidation of 4-methyl-3-(trifluoromethyl)toluene (Conceptual)
This protocol is adapted from general procedures for industrial toluene oxidation.[13][14]
-
Reactor Setup: Charge a high-pressure reactor equipped with a robust cooling system with 4-methyl-3-(trifluoromethyl)toluene, acetic acid (as solvent), and the Co/Mn/Br catalyst system.
-
Pressurization and Heating: Pressurize the reactor with air or an oxygen/nitrogen mixture and heat to the target temperature (e.g., 175-225 °C).[15]
-
Oxidant Feed: Continuously feed air or the oxygen mixture into the reactor at a controlled rate to maintain the desired pressure and manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by analyzing off-gas composition and taking liquid samples for analysis (e.g., by HPLC).
-
Cooling and Depressurization: Once the desired conversion is achieved, stop the oxidant feed, cool the reactor, and carefully depressurize.
-
Isolation: The product, 4-methyl-3-(trifluoromethyl)benzoic acid, may precipitate upon cooling and can be isolated by filtration.
Protocol 3: Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic Acid
This protocol is based on standard Fischer esterification procedures.[17][22][24]
-
Reactor Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap, combine 4-methyl-3-(trifluoromethyl)benzoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. A non-polar solvent like toluene can be used to facilitate azeotropic water removal.[18]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the methyl ester into an organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude ester by vacuum distillation.
Mandatory Visualization
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. d-nb.info [d-nb.info]
- 12. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 23. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-methyl-3-(trifluoromethyl)benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid. This is a reversible reaction, and strategies to drive the equilibrium towards the product are often employed.[1][2]
Q2: What are some common causes of low yield in this synthesis?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The esterification reaction may not have reached completion due to insufficient reaction time, inadequate catalyst concentration, or low temperature.
-
Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.
-
Steric hindrance: While not severe for this molecule, steric hindrance around the carboxylic acid group can slow down the reaction rate.[1]
-
Suboptimal purification: Product loss during workup and purification steps is a common contributor to lower overall yields.
-
Side reactions: Although generally a clean reaction, at high temperatures or with certain impurities, side reactions may occur.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] A spot of the reaction mixture is compared against spots of the starting material (4-methyl-3-(trifluoromethyl)benzoic acid) and, if available, a pure sample of the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Gas Chromatography (GC) can also be used for a more quantitative assessment of the conversion.
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification methods include:
-
Aqueous workup: After the reaction, a liquid-liquid extraction is typically performed to remove the acid catalyst and any unreacted carboxylic acid. This involves washing the organic layer with a base solution (e.g., sodium bicarbonate) followed by water and brine.
-
Column chromatography: For high purity, flash column chromatography using silica gel is a standard method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[4][5]
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can yield highly pure crystalline material.[4]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | - Use a fresh, concentrated acid catalyst (e.g., H₂SO₄). - Consider using a solid acid catalyst like a Zr/Ti-based catalyst, which can be easier to handle and separate.[1] |
| Presence of water in reagents or glassware. | - Ensure all glassware is thoroughly dried. - Use anhydrous methanol and solvents. | |
| Reaction temperature is too low. | - Increase the reaction temperature, typically to the reflux temperature of methanol. | |
| Insufficient reaction time. | - Extend the reaction time and monitor progress by TLC or GC until the starting material is consumed.[3] | |
| Presence of Unreacted Starting Material | Reversible nature of the esterification reaction. | - Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Inefficient workup. | - During the aqueous workup, ensure complete extraction of the unreacted carboxylic acid by washing thoroughly with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic. | |
| Formation of Impurities (Visible as extra spots on TLC) | Side reactions due to high temperatures. | - Avoid excessively high temperatures during the reaction and distillation. |
| Impure starting materials. | - Ensure the purity of the 4-methyl-3-(trifluoromethyl)benzoic acid before starting the reaction. Purity of starting materials is crucial for predictable outcomes.[6] | |
| Product is an Oil Instead of a Solid | Presence of solvent or impurities. | - Ensure all solvent is removed under reduced pressure. - Purify the product using column chromatography to remove impurities that may be depressing the melting point. |
| Difficulty in Isolating the Product during Workup | Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. |
Data Presentation
Table 1: Comparison of Catalysts for Methyl Benzoate Synthesis (Analogous Systems)
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol, Reflux, 1 hr | High (Specific yield varies) | [2] |
| Zirconium-Titanium Solid Acid | Methanol, Reflux | ~90% (for methyl benzoate) | [1] |
| UiO-66-NH₂ (MOF) | Methanol | High conversion | [7] |
Note: The yields reported are for the synthesis of methyl benzoate or other fluorinated methyl benzoates and serve as a general guide. The optimal catalyst and conditions should be determined experimentally for this compound.
Experimental Protocols
Detailed Methodology for Fischer Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 eq) to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 4-methyl-3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-methyl-3-(trifluoromethyl)benzoate. Our focus is to address common challenges related to the removal of starting materials from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials in the synthesis of this compound and therefore the likely impurities?
The most common synthetic route to this compound is the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid with methanol, using an acid catalyst such as sulfuric acid.[1][2] Consequently, the most probable impurities derived from the starting materials are unreacted 4-methyl-3-(trifluoromethyl)benzoic acid and excess methanol .
Q2: What are the primary methods for removing unreacted 4-methyl-3-(trifluoromethyl)benzoic acid from the ester product?
The two main recommended methods for the removal of the unreacted carboxylic acid are:
-
Acid-Base Extraction: This is a highly effective and common method that leverages the acidic nature of the carboxylic acid impurity.[3][4] By washing the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity is converted to its water-soluble carboxylate salt and is extracted into the aqueous phase, leaving the neutral ester in the organic phase.[5][6]
-
Column Chromatography: This technique separates compounds based on their polarity.[7] While effective, it is generally more resource- and time-intensive than acid-base extraction for removing a starting carboxylic acid from an ester.[8]
Q3: How can I remove residual methanol from my product?
Excess methanol, being a volatile solvent, is typically removed by distillation or rotary evaporation under reduced pressure.[7][9]
Q4: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization can be an effective final purification step, particularly if the crude product is a solid or can be induced to crystallize.[10][11] The success of this method depends on finding a suitable solvent or solvent system in which the ester has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.
Troubleshooting Guides
Issue 1: Presence of Carboxylic Acid Impurity After Work-up
Symptoms:
-
Broad peak corresponding to an O-H stretch in the IR spectrum.
-
Presence of a signal for the carboxylic acid proton in the 1H NMR spectrum.
-
Spot corresponding to the starting carboxylic acid on a TLC plate of the purified product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Acid-Base Extraction | Perform additional washes with a saturated aqueous sodium bicarbonate solution. Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the acidic impurity into the aqueous phase.[3] |
| Use of an Inappropriate Base | Use a weak base like sodium bicarbonate or sodium carbonate. Strong bases such as sodium hydroxide can potentially hydrolyze the ester product, reducing the yield.[4][12] |
| Insufficient Mixing | During extraction in a separatory funnel, ensure vigorous shaking with frequent venting to allow for complete reaction and transfer of the sodium salt of the acid to the aqueous layer. |
| Emulsion Formation | If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated aqueous NaCl solution) or by allowing the mixture to stand for an extended period. |
Issue 2: Residual Methanol in the Final Product
Symptoms:
-
Presence of characteristic methanol peaks in the 1H NMR spectrum.
-
Product has a lower than expected boiling point or appears as an oil when it should be a solid.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Evaporation | If using a rotary evaporator, ensure that the vacuum is adequate and the water bath temperature is appropriate (though not excessively high to avoid product degradation). Extend the evaporation time if necessary. |
| Inefficient Distillation | For simple distillation, ensure the apparatus is set up correctly and the heating is controlled to selectively remove the lower-boiling methanol. |
Data Presentation
The following table summarizes the key physicochemical properties of the product and the primary starting material impurity, which are crucial for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C9H7F3O2 | 204.15 | 13-14[13] | 86-87 @ 10 mmHg[13] | Liquid |
| 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | 204.15[14] | 175-179[15] | Not available | White to off-white powder/crystal[15] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of unreacted 4-methyl-3-(trifluoromethyl)benzoic acid from the crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approximately 3-4 times the volume of the crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel (approximately equal in volume to the organic layer).[6]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing with the sodium bicarbonate solution (steps 3-5) two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the product when other neutral impurities are present.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for esters is a mixture of hexane and ethyl acetate.[5][16] The polarity can be gradually increased (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for removing carboxylic acid impurity.
References
- 1. mdpi.com [mdpi.com]
- 2. flinnsci.com [flinnsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. quora.com [quora.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CAS 2967-66-0 | 2823-3-14 | MDL MFCD00042324 | Methyl 4-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]
- 14. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI Deutschland GmbH [tcichemicals.com]
- 16. mdpi.com [mdpi.com]
stability and storage conditions for Methyl 4-methyl-3-(trifluoromethyl)benzoate
Technical Support Center: Methyl 4-methyl-3-(trifluoromethyl)benzoate
This technical support guide provides essential information on the stability and storage of this compound to ensure its integrity in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store this compound at -20°C for extended periods (1-2 years). For short-term storage of 1-2 weeks, -4°C is acceptable.[1] It is also crucial to store the compound in a dry, cool, and well-ventilated place.[2]
Q2: How should I handle the compound upon receipt?
Upon receipt, it is important to wash your hands thoroughly after handling.[2] Personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[1][2] Ensure you are working in a well-ventilated area or use a fume hood to avoid inhalation of any vapors or mists.[2]
Q3: Is this compound sensitive to air or moisture?
Q4: Are there any known incompatibilities for this compound?
This compound may be incompatible with bases, strong oxidizing agents, amines, and reducing agents.[2] It is advisable to avoid storing or mixing this compound with these substances to prevent potential reactions and degradation.
Q5: What are the primary hazards associated with this compound?
This compound can cause skin and eye irritation.[3][4][5] It may also cause respiratory irritation if inhaled.[3][4][5] In case of contact with skin, wash with plenty of soap and water.[2] If it gets in the eyes, rinse cautiously with water for several minutes.[2] If inhaled, move to fresh air.[2]
Troubleshooting Guide
Q1: I am seeing unexpected side products or lower than expected yields in my reaction. Could this be related to the stability of this compound?
A: Yes, improper storage or handling could lead to degradation of the starting material, resulting in poor reaction outcomes. Consider the following:
-
Storage Conditions: Verify that the compound has been stored at the recommended temperature (-20°C for long-term).[1]
-
Incompatibilities: Ensure the compound has not come into contact with incompatible materials such as bases, strong oxidizing agents, amines, or reducing agents.[2]
-
Handling: Confirm that the container was tightly sealed to prevent exposure to moisture and air.
Q2: My compound has changed in appearance (e.g., color, clarity). Is it still usable?
A: A change in physical appearance can be an indicator of degradation. It is recommended to re-analyze the compound's purity using an appropriate analytical method (e.g., NMR, LC-MS) before proceeding with your experiment. If significant degradation is detected, it is best to use a fresh batch of the compound.
Q3: How can I perform a quick quality check on my stored this compound?
A: To perform a quick quality check, you can run a thin-layer chromatography (TLC) analysis and compare it to a reference spot from a new batch, if available. Any significant new spots could indicate the presence of impurities or degradation products. For a more definitive assessment, obtaining a proton NMR spectrum and comparing it to the expected spectrum is recommended.
Storage Condition Summary
| Storage Duration | Recommended Temperature |
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
Data sourced from BIOFOUNT.[1]
Experimental Workflow and Logic Diagrams
Below is a troubleshooting workflow for investigating unexpected experimental results that may be related to the stability of this compound.
Caption: Troubleshooting workflow for reagent stability.
References
Validation & Comparative
Validating the Structure of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Guide to ¹H and ¹³C NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-methyl-3-(trifluoromethyl)benzoate. The structural validation of this compound is crucial in synthetic chemistry and drug development, where unambiguous identification is paramount. This document presents predicted NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a comparison with structurally related compounds to aid in the confirmation of its chemical structure.
Predicted ¹H and ¹³C NMR Data
The chemical structure of this compound dictates a specific set of signals in its NMR spectra. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety, combined with the electron-donating methyl group, results in a distinct pattern of chemical shifts and couplings in the aromatic region. The predicted data is summarized in the tables below, based on established substituent effects and analysis of similar compounds.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H-2) | ~8.2 | d | 1H | ~2 |
| Ar-H (H-5) | ~7.9 | dd | 1H | ~8, ~2 |
| Ar-H (H-6) | ~7.5 | d | 1H | ~8 |
| OCH₃ | ~3.9 | s | 3H | - |
| Ar-CH₃ | ~2.6 | s | 3H | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C=O | ~165 | s |
| C-1 | ~133 | s |
| C-2 | ~135 | q |
| C-3 | ~131 | q |
| C-4 | ~142 | s |
| C-5 | ~128 | s |
| C-6 | ~126 | s |
| CF₃ | ~124 | q |
| OCH₃ | ~52 | s |
| Ar-CH₃ | ~21 | s |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are estimates and may vary based on solvent and experimental conditions.
Comparison with Alternative Structures
To confidently validate the structure of this compound, it is essential to compare its predicted NMR data with that of its isomers. For instance, Methyl 3-methyl-4-(trifluoromethyl)benzoate would exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum. The proton at C-2 would likely appear as a doublet, the proton at C-5 as a doublet of doublets, and the proton at C-6 as a doublet, but their chemical shifts would be influenced differently by the positions of the methyl and trifluoromethyl groups. Similarly, the ¹³C NMR chemical shifts of the aromatic carbons would differ significantly due to the altered substitution pattern.
Another isomer, Methyl 2-methyl-5-(trifluoromethyl)benzoate , would show three distinct aromatic proton signals with different coupling patterns and chemical shifts. The steric hindrance between the methyl and ester groups would also influence the chemical shifts. By comparing the observed spectra with the predicted data for all possible isomers, a definitive structural assignment can be made.
Experimental Protocol for NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
A Comparative Guide to Methyl 4-methyl-3-(trifluoromethyl)benzoate and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Substituted Methyl Benzoate Isomers
This guide provides a comparative overview of Methyl 4-methyl-3-(trifluoromethyl)benzoate and its structural isomers. These compounds are of significant interest in medicinal chemistry, particularly in the development of selective androgen receptor modulators (SARMs). The strategic placement of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring can dramatically alter the molecule's physicochemical properties and its interaction with biological targets. While specific biological data for every isomer is not publicly available, this guide outlines the foundational chemical properties and provides the necessary experimental frameworks for their evaluation.
The trifluoromethyl group is a key substituent in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and lipophilicity.[1] Consequently, isomers of trifluoromethyl-containing compounds are frequently synthesized and tested to explore structure-activity relationships (SAR).
Physicochemical Properties
The positioning of the methyl and trifluoromethyl groups influences properties such as boiling point, density, and polarity. A summary of known and predicted data for the parent compound and several key isomers is presented below. Data for the specific isomers of methyl-methyl-(trifluoromethyl)benzoate is limited, so data for the parent benzoic acid derivatives and related methyl esters are included for a comprehensive comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known Physicochemical Properties |
| This compound | C₁₀H₉F₃O₂ | 218.17 | Not Available | Data not available for the methyl ester. The corresponding benzoic acid (CAS 62089-35-4) has a computed XLogP3 of 2.7.[2] |
| Methyl 2-methyl-3-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.17 | Not Available | Data not available for the methyl ester. The corresponding benzoic acid (CAS 2775592-2) has a computed XLogP3 of 2.7.[3] |
| Methyl 2-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 344-96-7 | Boiling Point: 105 °C/25 mmHg; Density: 1.31 g/mL.[4][5] |
| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 2557-13-3 | Boiling Point: 198 °C; Density: 1.3 g/mL.[6][7][8] |
| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 2967-66-0 | Boiling Point: 94-95 °C/21 mmHg; Melting Point: 13-14 °C; Density: 1.268 g/mL.[9][10] |
Note: The lack of readily available experimental data for the specific isomers underscores the novelty and research potential of these compounds.
Biological Activity: Targeting the Androgen Receptor
Substituted benzoates are scaffolds of interest for modulating the Androgen Receptor (AR), a ligand-activated transcription factor critical in various physiological and pathological processes, including prostate cancer.[11][12] The AR signaling pathway is a primary target for therapeutic intervention.
Androgen Receptor Signaling Pathway
The classical AR signaling pathway is initiated by the binding of an androgen (like testosterone or dihydrotestosterone, DHT) to the AR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[13] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of target genes that regulate cell proliferation and survival.[14] Non-steroidal molecules, such as substituted benzoates, can act as agonists (activators) or antagonists (inhibitors) of this pathway.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Experimental Protocols
To evaluate and compare the biological activity of this compound and its isomers, a robust and quantitative assay is required. The Androgen Receptor (AR) reporter gene assay is a standard method for this purpose.[15][16]
Protocol: AR Luciferase Reporter Assay for Agonist/Antagonist Activity
This protocol details the methodology to determine if a test compound activates (agonist) or inhibits (antagonist) the AR signaling pathway.
1. Materials and Reagents:
-
Cell Line: PC-3 (human prostate cancer, AR-negative) or HEK293 cells.
-
Plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
An Androgen Response Element (ARE) luciferase reporter vector (e.g., pGL4-ARE-luc2).
-
A control vector for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compounds: this compound and its isomers, dissolved in DMSO.
-
Reference Ligands: Dihydrotestosterone (DHT) as a reference agonist; Bicalutamide as a reference antagonist.
-
Assay Reagent: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
2. Experimental Procedure:
-
Cell Seeding:
-
Culture PC-3 or HEK293 cells in medium with 10% CS-FBS.
-
Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Co-transfection:
-
Prepare a DNA-transfection reagent complex containing the AR expression vector, the ARE-luciferase reporter, and the Renilla control vector according to the manufacturer's protocol.
-
Add the complex to each well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds, reference agonist (DHT), and reference antagonist (Bicalutamide) in androgen-free medium.
-
For Agonist Mode: Aspirate the transfection medium and add the diluted test compounds and DHT. Include a vehicle control (DMSO).
-
For Antagonist Mode: Aspirate the transfection medium. Add the diluted test compounds and Bicalutamide, followed by the addition of DHT at its EC₅₀ concentration to all wells (except the no-agonist control).
-
Incubate the plate for another 24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the assay kit.
-
Following the manufacturer's instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
-
3. Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.
Experimental Workflow Diagram
Caption: Workflow for an AR Luciferase Reporter Gene Assay.
Comparative Analysis and Structure-Activity Relationship (SAR)
While awaiting experimental data, a preliminary SAR analysis can be hypothesized based on established chemical principles. The interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing trifluoromethyl group (-CF₃) is key.
-
Electronic Effects: The -CF₃ group deactivates the aromatic ring, making it more electron-poor. Its position relative to the ester and methyl groups will significantly modulate the molecule's electronic distribution and potential hydrogen bonding capabilities, which are crucial for receptor binding.
-
Steric Hindrance: The position of the bulky -CF₃ and smaller -CH₃ groups can influence the molecule's ability to fit into the ligand-binding pocket of the Androgen Receptor. Ortho-substitutions (positions 2 or 6 relative to the ester) may cause steric clashes that prevent optimal binding, whereas meta (3, 5) or para (4) substitutions might be more favorable.
-
Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can enhance cell membrane permeability but may also affect solubility and off-target interactions. The final lipophilicity of the molecule will be a composite of the contributions from all substituents.
By systematically synthesizing and testing this compound and its isomers using the protocols described, researchers can build a comprehensive SAR model to guide the design of more potent and selective Androgen Receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Benzoates
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group into aromatic systems like benzoates is a key strategy for modulating the physicochemical and biological properties of molecules. This guide provides an objective comparison of alternative reagents and methodologies for synthesizing trifluoromethylated benzoates, supported by experimental data and detailed protocols.
The synthesis of trifluoromethylated benzoates is typically achieved through a two-step sequence: the trifluoromethylation of a suitable benzoic acid precursor followed by esterification. Direct trifluoromethylation of the benzoate ring is less common. This guide will focus on comparing reagents for the initial and crucial trifluoromethylation step, followed by a discussion of standard esterification procedures.
Trifluoromethylation of Benzoic Acid Precursors: A Comparative Analysis
The most versatile precursors for introducing a trifluoromethyl group onto a benzene ring destined to become a benzoate are aryl boronic acids. Several classes of reagents can achieve this transformation, primarily categorized as electrophilic and radical trifluoromethylating agents.
Performance Comparison of Trifluoromethylating Reagents
The choice of trifluoromethylating reagent significantly impacts reaction efficiency, substrate scope, and experimental conditions. Below is a comparison of commonly used reagents for the trifluoromethylation of aryl boronic acids, which are precursors to trifluoromethylated benzoic acids.
| Reagent Class | Specific Reagent | Typical Substrates | Key Advantages | Key Limitations |
| Electrophilic | Togni Reagents (I & II) | Aryl & vinyl boronic acids, β-ketoesters, indoles, phenols | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive; may require metal catalysts for specific transformations. |
| Electrophilic | Umemoto Reagents | Aryl boronic acids, β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[2][3] | Can require harsher conditions; some derivatives may be less stable.[4] |
| Radical | Langlois Reagent (CF₃SO₂Na) | Arenes, heteroarenes, aryl boronic acids | Inexpensive, bench-stable solid, broad substrate scope.[4] | Often requires an oxidant and/or a metal catalyst.[4] |
Quantitative Data for Trifluoromethylation of Aryl Boronic Acids
The following table summarizes experimental data for the copper-catalyzed trifluoromethylation of various aryl boronic acids, which can serve as precursors to trifluoromethylated benzoic acids.
| Aryl Boronic Acid Substrate | Trifluoromethylating Reagent | Catalyst/Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxycarbonylphenylboronic acid | Togni Reagent II | CuI, 1,10-phenanthroline, K₂CO₃ | Diglyme | 35 | 14 | 85 | [1] |
| 4-Formylphenylboronic acid | Togni Reagent II | CuI, 1,10-phenanthroline, K₂CO₃ | Diglyme | 35 | 14 | 82 | [1] |
| 3-Carboxyphenylboronic acid | Togni Reagent II | CuI, 1,10-phenanthroline, K₂CO₃ | Diglyme | 35 | 14 | 75 | [1] |
| 4-tert-Butylphenylboronic acid | Langlois Reagent | Cu(OAc)₂, t-BuOOH | DMSO | 25 | 12 | 88 | [4] |
| 4-Tolylboronic acid | Umemoto Reagent | Pd(OAc)₂, Cu(OAc)₂ | DCE/TFA | 110 | - | 78 | [3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 4-Carboxyphenylboronic Acid using Togni's Reagent
This protocol describes a general procedure for the trifluoromethylation of an aryl boronic acid, which can then be esterified to the corresponding benzoate.
Materials:
-
4-Carboxyphenylboronic acid
-
Togni's Reagent II
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Diglyme (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 4-carboxyphenylboronic acid (1.0 mmol), Togni's Reagent II (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous diglyme (5 mL).
-
Stir the reaction mixture at 35 °C for 14 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(trifluoromethyl)benzoic acid.[1]
Protocol 2: Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid
This protocol outlines the synthesis of methyl 4-(trifluoromethyl)benzoate from the corresponding carboxylic acid.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.0 mmol) in excess methanol (e.g., 10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by distillation or column chromatography to obtain methyl 4-(trifluoromethyl)benzoate.[5]
Synthetic Pathway and Workflow Visualization
The general strategy for synthesizing trifluoromethylated benzoates involves a two-step process. First, a substituted aryl boronic acid is trifluoromethylated, followed by the esterification of the resulting trifluoromethylated benzoic acid.
Caption: General synthetic pathway to trifluoromethylated benzoates.
The following diagram illustrates a decision-making workflow for selecting an appropriate trifluoromethylation reagent based on key experimental considerations.
Caption: Decision workflow for trifluoromethylating reagent selection.
References
- 1. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomeric Differences of Trifluoromethylated Methyl Benzoates
A detailed comparative analysis of the ortho, meta, and para isomers of trifluoromethylated methyl benzoates reveals distinct spectroscopic signatures, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight the structural nuances that differentiate these closely related compounds.
The strategic placement of the trifluoromethyl (-CF3) group on the benzene ring of methyl benzoate significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting isomers. Understanding these differences is paramount for applications in medicinal chemistry and materials science, where precise structural confirmation is essential. This guide provides a comprehensive comparison of methyl 2-(trifluoromethyl)benzoate (ortho), methyl 3-(trifluoromethyl)benzoate (meta), and methyl 4-(trifluoromethyl)benzoate (para), supported by quantitative data and detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key spectroscopic data for the three isomers are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within each isomer. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | δ (ppm) of Aromatic Protons | δ (ppm) of Methyl Protons |
| Ortho | 7.78-7.72 (m, 2H), 7.60-7.58 (m, 2H) | 3.93 (s, 3H)[1] |
| Meta | 8.25 (s, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.6 (t, 1H) | 3.95 (s, 3H) |
| Para | 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H) | 3.94 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | δ (ppm) of Carbonyl Carbon | δ (ppm) of Aromatic Carbons | δ (ppm) of -CF₃ Carbon | δ (ppm) of Methyl Carbon |
| Ortho | 167.3 | 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz) | 123.5 (q, J = 271.0 Hz)[1] | 52.8 |
| Meta | 165.0 | 134.5, 131.5 (q, J=33 Hz), 129.8, 129.5, 126.5 (q, J=4 Hz) | 123.0 (q, J=272 Hz) | 52.5 |
| Para | 165.9 | 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz) | 123.8 (q, J = 271 Hz)[1] | 52.6 |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) in ppm |
| Ortho | -59.79 (s, 3F)[1] |
| Meta | -62.8 (s, 3F) |
| Para | -63.21 (s, 3F)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The data below represents key absorption bands.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch | C-F Stretch |
| Ortho | ~1730 | ~1280, ~1120 | ~1315, ~1170 |
| Meta | ~1732 | ~1285, ~1130 | ~1320, ~1175 |
| Para | ~1728 | ~1280, ~1125 | ~1325, ~1170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the molecule's structure.
Table 5: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| Ortho | 204 | 173, 145 |
| Meta | 204 | 173, 145[1] |
| Para | 204 | 173, 145[2] |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the trifluoromethylated methyl benzoate isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified trifluoromethylated methyl benzoate isomer in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3] The solution is then filtered into a clean NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of approximately 16 ppm.[3]
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: A standard fluorine experiment is performed. Chemical shifts are referenced to an external standard like CFCl₃.[1]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples like the trifluoromethylated methyl benzoate isomers, the following protocol is typically used:
-
Sample Preparation: As these are neat liquids, a small drop of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][4]
-
Instrument Setup: A background spectrum of the clean, empty ATR crystal or salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.
-
Data Acquisition: The sample is placed on the ATR crystal or between the salt plates, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the components of a sample and identify them based on their mass spectra.
-
Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., a nonpolar column like DB-5ms) is coupled to a mass spectrometer.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column is heated using a temperature program to separate the components based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Data Analysis: The resulting mass spectrum for each separated component is compared to spectral libraries for identification. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.
References
Comparative Analysis of the Biological Activity of Methyl 4-methyl-3-(trifluoromethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives related to Methyl 4-methyl-3-(trifluoromethyl)benzoate. The inclusion of a trifluoromethyl group in aromatic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy. This compilation summarizes key findings on the anticancer, anti-inflammatory, and antimicrobial properties of various trifluoromethyl-containing benzoate analogues and related compounds, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives incorporating a trifluoromethylphenyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro anticancer activity of several synthesized compounds.
Table 1: Anticancer Activity of Trifluoromethyl-Containing Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium chloride | BxPC-3 (pancreatic) | 0.051 | [3] |
| Panc-1 (pancreatic) | 0.066 | [3] | |
| WI38 (normal lung fibroblast) | 0.36 | [3] | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (melanoma) | 24.4 | [5] |
| A375 (melanoma) | 25.4 | [5] | |
| HaCaT (normal keratinocytes) | 33.5 | [5] | |
| Aryl-urea derivative with trifluoromethyl group | PACA2 (pancreatic) | 22.4 - 44.4 | [6] |
| HCT116 (colon) | 17.8 | [6] | |
| HePG2 (liver) | 12.4 | [6] | |
| HOS (osteosarcoma) | 17.6 | [6] | |
| Halogenated Methyl Benzofuran Carboxylate Derivative | A549 (lung) | 3.5 - 6.3 | [7] |
| HepG2 (liver) | 3.8 - 11 | [7] |
Anti-inflammatory Activity
Several studies have highlighted the potential of trifluoromethylated compounds as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute inflammation.
Table 2: Anti-inflammatory Activity of Trifluoromethyl-Containing Pyrazole Derivatives
| Compound Class | Assay | Activity (% inhibition) | Reference |
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% | [8] |
| 5-Trifluoromethyl-Δ²-pyrazolines | Carrageenan-induced rat paw edema | 47-76% | [8] |
Antimicrobial Activity
The introduction of trifluoromethyl groups has also been explored for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter to quantify the efficacy of these compounds.
Table 3: Antimicrobial Activity of Trifluoromethyl Phenyl Pyrazole Derivatives
| Compound/Substituent | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Trifluoromethyl substituted pyrazole (general) | Gram-positive strains | As low as 3.12 | [9] |
| Bromo-substituted pyrazole | Gram-positive strains | As low as 0.78 | [9] |
| Trifluoromethyl aniline substituted pyrazole | Gram-positive strains | 0.78 - 3.125 | [9] |
| Fluoro-trifluoromethyl aniline substituted pyrazole | Gram-positive strains | Sub-µg/mL concentrations | [9] |
| Tetrasubstituted pyrazole product | Gram-positive strains | 0.78 | [9] |
| Aryl-urea derivative with trifluoromethyl group | B. mycoides, E. coli, C. albicans | 4.88 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only).
-
Incubate the plate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in a complete culture medium.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control group (cells treated with the solvent used to dissolve the compound) and an untreated control group (cells in fresh medium only).[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
-
Solubilization of Formazan:
-
After the MTT incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
-
Carrageenan-Induced Paw Edema Assay
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of compounds.[12]
-
Animal Preparation:
-
Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle (control) orally or intraperitoneally at a specific time before carrageenan injection (e.g., 30-60 minutes).[13]
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
The left hind paw can be injected with saline to serve as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of both hind paws at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
A significant reduction in paw edema in the treated group indicates anti-inflammatory activity.
-
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4][15]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[4]
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension.[4]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
-
Signaling Pathway Visualization
The anti-inflammatory effects of some compounds are attributed to the inhibition of the NF-κB signaling pathway. Below is a simplified diagram of the canonical NF-κB pathway.[16][17]
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Trifluoromethyl Substitution on the Reactivity of Methyl Benzoate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethyl (CF3) group is of particular interest due to its profound electronic effects. This guide provides a comparative analysis of the reactivity of Methyl 4-methyl-3-(trifluoromethyl)benzoate against its non-fluorinated counterparts, Methyl 4-methylbenzoate and Methyl 3-methylbenzoate. Through an examination of established chemical principles and illustrative experimental data, we delineate the impact of the CF3 group on the reactivity of the ester functional group, providing a predictive framework for researchers engaged in drug design and synthesis.
Enhanced Electrophilicity: The Driving Force of Increased Reactivity
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly influences the electron density distribution within the aromatic ring and, consequently, the reactivity of the ester moiety. In this compound, the CF3 group at the meta-position to the ester powerfully withdraws electron density from the benzene ring through a negative inductive effect (-I effect). This electron withdrawal enhances the electrophilicity of the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack.
In contrast, the non-fluorinated analogs, Methyl 4-methylbenzoate and Methyl 3-methylbenzoate, feature a methyl group which is weakly electron-donating. This results in a comparatively less electrophilic carbonyl carbon, leading to lower reactivity in nucleophilic substitution reactions such as hydrolysis.
Comparative Reactivity in Alkaline Hydrolysis: A Quantitative Perspective
The alkaline hydrolysis (saponification) of esters is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Based on the principles of physical organic chemistry, specifically the Hammett equation, we can predict a significantly higher rate of hydrolysis for this compound compared to its non-fluorinated analogs.
| Compound | Substituent Effects | Expected Relative Rate Constant (k_rel) |
| Methyl 4-methylbenzoate | Weakly electron-donating (-CH3 at para) | 1 (Reference) |
| Methyl 3-methylbenzoate | Weakly electron-donating (-CH3 at meta) | ~1.2 |
| This compound | Strong electron-withdrawing (-CF3 at meta) | >> 10 |
This table presents expected relative reactivities based on established principles of physical organic chemistry and is intended for illustrative purposes. Actual experimental values may vary.
The significantly larger expected relative rate constant for the trifluoromethyl-substituted compound underscores its heightened reactivity.
Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis of Methyl Benzoate Analogs
To quantitatively determine and compare the reactivity of these esters, a standardized kinetic experiment measuring the rate of alkaline hydrolysis can be performed.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound, Methyl 4-methylbenzoate, and Methyl 3-methylbenzoate at a constant temperature.
Materials:
-
This compound
-
Methyl 4-methylbenzoate
-
Methyl 3-methylbenzoate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Ethanol (or other suitable co-solvent to ensure solubility)
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution for quenching
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burettes, pipettes, and volumetric flasks
-
Conical flasks
Procedure:
-
Solution Preparation: Prepare stock solutions of each ester in ethanol at a known concentration (e.g., 0.05 M). Prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction Initiation: Equilibrate separate solutions of the ester and sodium hydroxide to the desired reaction temperature (e.g., 25°C) in the thermostated water bath. To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized HCl.
-
Titration: Immediately titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the ester remaining at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction) and determining the slope of the resulting line.
Safety Precautions: Handle all chemicals with appropriate personal protective equipment, including safety goggles and gloves. Work in a well-ventilated fume hood.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
cost-benefit analysis of using Methyl 4-methyl-3-(trifluoromethyl)benzoate in synthesis
For researchers and professionals in drug development and pharmaceutical synthesis, the choice of starting materials is a critical decision that impacts not only the efficiency and yield of a synthetic route but also the overall cost and safety of the process. This guide provides a comprehensive cost-benefit analysis of using Methyl 4-methyl-3-(trifluoromethyl)benzoate as a building block, comparing it with a key alternative for the introduction of the 4-methyl-3-(trifluoromethyl)phenyl moiety in the synthesis of bioactive molecules, exemplified by the anti-cancer drug Bicalutamide.
Executive Summary
This compound is a versatile, shelf-stable liquid building block for introducing the 4-methyl-3-(trifluoromethyl)phenyl group, a common motif in pharmaceuticals. This guide evaluates its utility against the more direct precursor, 4-cyano-3-(trifluoromethyl)aniline, in the context of synthesizing Bicalutamide analogues. While the aniline offers a more direct route with fewer synthetic steps, the benzoate provides an alternative pathway that may be advantageous under specific circumstances, such as when the aniline is unavailable or when different functional group tolerance is required. The cost analysis reveals that the directness of the aniline route currently presents a more cost-effective strategy.
Comparative Analysis of Synthetic Pathways
The synthesis of Bicalutamide and its analogues requires the core structure of N-(4-cyano-3-(trifluoromethyl)phenyl). We will compare two synthetic approaches to a key intermediate for this structure, starting from either this compound or 4-cyano-3-(trifluoromethyl)aniline.
Route A: Proposed Synthesis from this compound
A plausible, albeit multi-step, pathway to the key aniline intermediate from the benzoate ester involves the following transformations:
-
Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid.
-
Amide Formation: The carboxylic acid is then converted to the primary amide.
-
Hofmann or Curtius Rearrangement: The amide undergoes rearrangement to yield the target aniline with one less carbon.[1][2]
Route B: Direct Use of 4-cyano-3-(trifluoromethyl)aniline
This is a more direct and commonly employed route in the synthesis of Bicalutamide.[3]
Quantitative Data Comparison
Table 1: Reagent and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material (Route A) | This compound | 2967-66-0 (isomer) | C₁₀H₉F₃O₂ | 218.17 |
| Starting Material (Route B) | 4-cyano-3-(trifluoromethyl)aniline | 654-70-6 | C₈H₅F₃N₂ | 186.14 |
| Key Intermediate | 4-methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C₈H₈F₃N | 175.15 |
Table 2: Cost Analysis
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Cost per Mole (USD) |
| Methyl 4-(trifluoromethyl)benzoate | Sigma-Aldrich | 77.30 | 5 g | 15.46 | 3188.55 |
| 4-cyano-3-(trifluoromethyl)aniline | Aribo Biotechnology | 3.06 | 1 g | 3.06 | 569.59 |
Note: Prices are subject to change and may vary between suppliers. The price for this compound is estimated based on its isomer, Methyl 4-(trifluoromethyl)benzoate.
Table 3: Performance Comparison (Projected for Route A)
| Parameter | Route A (from Benzoate) | Route B (from Aniline) |
| Number of Steps | 3 (Hydrolysis, Amidation, Rearrangement) | 1 (Direct amidation) |
| Overall Yield (Projected) | 60-70% (assuming ~85-90% per step) | Typically >90% |
| Key Reagents | NaOH, SOCl₂/NH₃, Br₂/NaOH or DPPA | Acylating agent, base |
| Reaction Conditions | Multiple steps with varying conditions | Generally mild coupling conditions |
| Purification | Intermediate purification likely required | Direct purification of the final product |
Experimental Protocols
Route A: Proposed Synthesis of 4-methyl-3-(trifluoromethyl)aniline from this compound
This is a proposed multi-step synthesis based on standard organic chemistry transformations.
-
Step 1: Hydrolysis to 4-methyl-3-(trifluoromethyl)benzoic acid
-
Materials: this compound, Sodium Hydroxide (NaOH), Methanol, Water, Hydrochloric Acid (HCl).
-
Protocol: Dissolve this compound in methanol. Add an aqueous solution of NaOH (2-3 equivalents). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the mixture, remove the methanol under reduced pressure, and acidify the aqueous solution with HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry the product.
-
-
Step 2: Amidation to 4-methyl-3-(trifluoromethyl)benzamide
-
Materials: 4-methyl-3-(trifluoromethyl)benzoic acid, Thionyl Chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide.
-
Protocol: Convert the carboxylic acid to the acid chloride by reacting with thionyl chloride. Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide or bubble ammonia gas through a solution of the acid chloride in an inert solvent. The amide will precipitate and can be collected by filtration.
-
-
Step 3: Hofmann Rearrangement to 4-methyl-3-(trifluoromethyl)aniline [1]
-
Materials: 4-methyl-3-(trifluoromethyl)benzamide, Sodium Hydroxide, Bromine.
-
Protocol: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide. Add the 4-methyl-3-(trifluoromethyl)benzamide to this solution. Heat the reaction mixture carefully. The rearrangement will produce the aniline, which can be extracted with an organic solvent.
-
Route B: Synthesis of a Bicalutamide Precursor from 4-cyano-3-(trifluoromethyl)aniline
This protocol is based on literature procedures for the synthesis of Bicalutamide.[3]
-
Materials: 4-cyano-3-(trifluoromethyl)aniline, Methacryloyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane).
-
Protocol: Dissolve 4-cyano-3-(trifluoromethyl)aniline in dichloromethane and cool the solution in an ice bath. Add the base, followed by the dropwise addition of methacryloyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This intermediate can then be carried forward to synthesize Bicalutamide.
Safety and Environmental Considerations
Table 4: Hazard Comparison
| Compound | Key Hazards |
| Methyl 4-(trifluoromethyl)benzoate | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
| 4-cyano-3-(trifluoromethyl)aniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects. |
| 4-methyl-3-(trifluoromethyl)aniline | Toxic if swallowed. Causes serious eye irritation. Suspected of causing genetic defects. Very toxic to aquatic life.[5] |
The use of trifluoromethylated aromatic compounds raises environmental concerns due to their persistence and potential to form harmful degradation products.[6] The aniline derivatives, in particular, exhibit higher toxicity and environmental hazards compared to the benzoate ester. Proper handling, containment, and waste disposal procedures are crucial when working with these compounds.
Conclusion and Recommendations
Based on this analysis, the use of 4-cyano-3-(trifluoromethyl)aniline as a starting material for the synthesis of Bicalutamide and related structures is the more cost-effective and efficient approach. The directness of the synthetic route, leading to higher overall yields and fewer processing steps, outweighs the potential benefits of using this compound.
However, this compound remains a valuable building block in other contexts. Its lower acute toxicity and different reactivity profile may make it a suitable alternative when:
-
The target molecule does not require the cyano group present in the more direct precursor.
-
The synthetic strategy necessitates functional group manipulations that are incompatible with the aniline starting material.
-
Supply chain issues limit the availability of the aniline derivative.
For researchers and drug development professionals, the decision of which building block to use should be made on a case-by-case basis, taking into account the specific synthetic target, economic constraints, and safety and environmental considerations. This guide provides a framework for making an informed decision in the context of synthesizing molecules containing the 4-methyl-3-(trifluoromethyl)phenyl moiety.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
safety and handling comparison of different trifluoromethylating agents
A Comparative Guide to the Safety and Handling of Trifluoromethylating Agents
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the reagents used to introduce this crucial functional group possess varying degrees of reactivity and associated hazards. This guide offers an objective comparison of the safety and handling considerations for common trifluoromethylating agents, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for safe and effective experimentation.
Classification of Trifluoromethylating Agents
Trifluoromethylating agents are primarily categorized based on the formal reactive nature of the CF3 species they deliver: nucleophilic ("CF3-"), electrophilic ("CF3+"), or radical (CF3•).[3][4][5][6] Each class contains reagents with distinct safety profiles and handling requirements.
-
Nucleophilic Reagents : These agents deliver a trifluoromethyl anion equivalent to electrophilic substrates. The most prominent example is the Ruppert-Prakash reagent (TMSCF3).[3][7][8]
-
Electrophilic Reagents : These reagents transfer a trifluoromethyl cation equivalent to nucleophilic substrates.[3] This class is dominated by Togni's and Umemoto's reagents.[4][5][9]
-
Radical Reagents : These reagents generate a trifluoromethyl radical. A common and relatively stable example is Langlois' reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na).[10][11]
Data Presentation: Safety and Handling Comparison
The following tables summarize the key safety and handling characteristics of representative trifluoromethylating agents.
Table 1: General Properties and Associated Hazards
| Reagent Class | Example Reagent | Physical Form | Key Hazards | Thermal Stability |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Colorless, volatile liquid[7] | Highly flammable; Harmful if swallowed; Causes serious skin and eye irritation; Releases flammable gas in contact with water.[7][12] | Volatile with a low boiling point (54-55 °C)[13]. |
| Electrophilic | Togni's Reagent II | Crystalline solid[14] | Explosive properties ; Decomposes with a strong exotherm (790 J/g) with onset at 135 °C; Fast combustion when ignited.[15] | Should not be heated as a solid.[4] Energetic material that can decompose exothermally.[14] |
| Electrophilic | Umemoto's Reagents | Crystalline solids | Combustible solids. Generally shelf-stable and non-explosive under ambient conditions.[4] | Newer generations (e.g., Reagent II) show superior thermal stability compared to earlier versions.[16] Decomposes at 142 °C.[17] |
| Radical | Langlois' Reagent (CF3SO2Na) | White, stable solid[10] | Causes skin and serious eye irritation. Generally considered a safe and easy-to-handle solid.[18] | High melting point (350 °C), indicating high thermal stability.[10] |
Table 2: Handling, Storage, and Disposal Recommendations
| Reagent | Personal Protective Equipment (PPE) | Handling Environment | Storage Conditions | Disposal |
| Ruppert-Prakash Reagent (TMSCF3) | Chemically resistant gloves, eye/face protection.[19] | Certified chemical fume hood;[19] Inert atmosphere (e.g., nitrogen, argon) due to moisture sensitivity.[19] | 2-8°C, tightly closed container, under inert gas.[12] | Treat as hazardous, flammable liquid waste. Do not mix with incompatible waste streams.[19] |
| Togni's Reagent II | Protective gloves, eye/face protection.[20] | Work behind a safety shield ; Well-ventilated area or fume hood. Avoid grinding or applying brute force.[21] | Keep refrigerated, under an inert atmosphere, and away from heat/sparks.[21][20] | Dispose of as hazardous, potentially explosive waste according to institutional guidelines.[20] |
| Umemoto's Reagents | Protective gloves, eye/face protection. | Certified chemical fume hood. | Recommended storage at -20°C. | Treat as hazardous, combustible solid waste.[19] |
| Langlois' Reagent (CF3SO2Na) | Protective gloves, eye/face protection. | Standard well-ventilated laboratory or fume hood. | Store in a cool, dry place.[10] | Dispose of as hazardous chemical waste.[19] |
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships for handling trifluoromethylating agents.
Caption: General workflow for handling trifluoromethylating agents.
Caption: Decision logic for trifluoromethylating agent selection.
Experimental Protocols
Adherence to detailed and validated experimental protocols is critical for ensuring safety and reproducibility.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Apparatus Preparation : All glassware must be oven- or flame-dried and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation : In a certified chemical fume hood, draw the required volume of TMSCF3 solution (e.g., 0.5M in THF) into a gas-tight syringe.
-
Reaction Setup : Dissolve the aldehyde substrate (1.0 mmol) in anhydrous solvent (e.g., THF) in the reaction flask under an inert atmosphere. Cool the solution to the desired temperature (often 0 °C or lower).
-
Initiator Addition : Add a nucleophilic initiator, such as a solution of tetrabutylammonium fluoride (TBAF), dropwise to the stirred reaction mixture.[1] The initiator is required to generate the reactive trifluoromethyl anion from TMSCF3.[1][19]
-
TMSCF3 Addition : Slowly add the TMSCF3 solution to the reaction mixture via syringe. Maintain the low temperature to control reactivity.[19]
-
Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Quenching : Once the reaction is complete, carefully quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Workup and Deprotection : After aqueous workup, the resulting TMS-protected alcohol can be deprotected, often using acidic conditions (e.g., 1M HCl), to yield the final trifluoromethylated alcohol.[1]
-
Waste Disposal : Collect all waste, including quenching solutions and cleaning solvents, into a designated hazardous waste container.[19]
Protocol 2: Outline for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
This method is crucial for assessing the thermal hazards of energetic materials like Togni's reagents.[21][15]
-
Sample Preparation : In a controlled environment (e.g., a glove box, if the material is air/moisture sensitive), accurately weigh a small amount of the reagent (typically 1-5 mg) into a DSC pan.
-
Instrument Setup : Place the sealed sample pan and a reference pan into the DSC instrument.
-
Thermal Program : Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition : The instrument will record the heat flow to or from the sample relative to the reference as a function of temperature.
-
Data Analysis : Analyze the resulting thermogram to identify thermal events. An exothermic peak indicates a decomposition event. Key data points to extract are the onset temperature of decomposition and the total energy released (enthalpy, in J/g).
-
Interpretation : A sharp, high-energy exotherm at a relatively low onset temperature indicates a significant thermal hazard and potential for explosive decomposition.[21][15]
Conclusion
The selection of a trifluoromethylating agent requires a careful balance of reactivity, substrate scope, and, most importantly, safety. Nucleophilic reagents like TMSCF3 are effective but demand rigorous handling due to their flammability and moisture sensitivity. Radical sources like Langlois' reagent offer a significantly safer, solid-state alternative for certain applications. Electrophilic reagents, particularly the Togni family, present the highest level of hazard due to their potential explosive nature and require specialized handling precautions, including the use of safety shields.[21] Umemoto's reagents are generally more thermally stable solids but must still be handled with care.[4]
Ultimately, a thorough review of the Safety Data Sheet (SDS) for the specific reagent, adherence to strict laboratory safety protocols, and a comprehensive understanding of the potential hazards are mandatory for any researcher working with these powerful and essential chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. acs.org [acs.org]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. brynmawr.edu [brynmawr.edu]
- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. (Trifluoromethyl)trimethylsilane | 81290-20-2 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. pubs.acs.org [pubs.acs.org]
In-depth Characterization of Novel Compounds Derived from Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable scarcity of publicly available research detailing the synthesis and characterization of novel compounds specifically derived from Methyl 4-methyl-3-(trifluoromethyl)benzoate. While the trifluoromethylbenzoate scaffold is recognized as a valuable starting point in medicinal chemistry and materials science, specific examples of its application in the synthesis of new chemical entities, complete with comparative data, are not readily found in accessible scientific databases and publications.
The trifluoromethyl group is a key functional group in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of molecules. This compound, with its unique substitution pattern, presents an interesting starting material for the synthesis of novel compounds with potential biological activity. However, despite extensive searches of chemical and biological literature, specific examples of such novel compounds, their synthesis, characterization, and comparative biological evaluation remain elusive.
This guide, therefore, aims to provide a framework for the characterization and comparison of such novel compounds, should they be synthesized. It will draw upon established methodologies for analogous compounds and outline the necessary experimental data required for a thorough and objective comparison.
Hypothetical Comparative Data of Novel Compounds
To illustrate the type of data required for a meaningful comparison, the following table presents a hypothetical characterization of two novel compounds, Compound A and Compound B , synthesized from this compound, and compared against a known reference compound.
| Property | Compound A | Compound B | Reference Compound |
| Chemical Structure | [Hypothetical Structure A] | [Hypothetical Structure B] | [Known Structure] |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | C₁₉H₁₇F₃N₂O₂ | C₁₇H₁₄F₃NO₂ |
| Molecular Weight | 364.32 g/mol | 378.35 g/mol | 337.29 g/mol |
| Melting Point | 125-127 °C | 138-140 °C | 110-112 °C |
| Solubility (DMSO) | >50 mg/mL | >50 mg/mL | 45 mg/mL |
| LogP | 3.8 | 4.1 | 3.5 |
| Biological Target | Kinase X | Kinase X | Kinase X |
| IC₅₀ (nM) | 15 | 8 | 50 |
| Cellular Potency (EC₅₀, nM) | 120 | 65 | 450 |
| Metabolic Stability (t½, mins) | 45 | 60 | 30 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are example methodologies for key experiments that would be cited in a comparative guide.
General Synthesis Protocol for Novel Amide Derivatives
A solution of 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq), derived from the hydrolysis of this compound, in anhydrous dichloromethane (DCM) is treated with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting acid chloride is redissolved in anhydrous DCM. The desired amine (1.1 eq) and triethylamine (1.5 eq) are added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is then washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase would be determined using a radiometric kinase assay. The assay would be performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM ATP (containing [γ-³²P]ATP), the peptide substrate, and the test compound at varying concentrations. The reaction would be initiated by the addition of the kinase enzyme and incubated for 30 minutes at 30°C. The reaction would be stopped by spotting the mixture onto P81 phosphocellulose paper, which is then washed with phosphoric acid to remove unincorporated ATP. The radioactivity on the paper, corresponding to the phosphorylated substrate, would be measured using a scintillation counter. IC₅₀ values would be calculated by fitting the data to a sigmoidal dose-response curve.
Visualizing Synthesis and Biological Pathways
Clear and concise diagrams are essential for communicating complex scientific information. The following examples use the DOT language to generate such visualizations.
Synthetic Workflow
Caption: General synthetic workflow for the preparation of novel amide derivatives from this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel compound.
Safety Operating Guide
Proper Disposal of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-methyl-3-(trifluoromethyl)benzoate, a compound frequently used in research and development. Adherence to these protocols is essential for protecting personnel and the environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1][2] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Small Quantities (Research Scale):
-
Carefully transfer the unused this compound into a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and kept closed when not in use.[1][2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[1]
-
-
Large Quantities (Development/Bulk Scale):
-
For larger volumes, use dedicated, robust, and clearly labeled hazardous waste containers.
-
Ensure all transfers are conducted in a controlled environment, such as a chemical fume hood, to minimize the release of vapors.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 2: Handling Spills
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][5]
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][6] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable container for disposal.[2][6] Use non-sparking tools if the substance is in a flammable solvent.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleaning materials should be placed in the hazardous waste container along with the spilled chemical.
Step 3: Container Decontamination
Empty containers that held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the designated waste container.
-
Container Disposal: Once decontaminated, the container can be disposed of in accordance with institutional and local regulations.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Company: The collected waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5]
-
Waste Profiling: Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound to ensure proper handling, transportation, and disposal.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.
III. Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-methyl-3-(trifluoromethyl)benzoate
Essential Safety and Handling Guide for Methyl 4-methyl-3-(trifluoromethyl)benzoate
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Safety Summary
This compound is presumed to share hazards with similar aromatic esters containing trifluoromethyl groups. These hazards include:
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]
-
Combustibility: Classified as a combustible liquid.[5] Some related compounds are flammable liquids.[2][4]
Physical and Chemical Properties (Analog Data)
The following table summarizes the physical and chemical properties of a closely related compound, Methyl 4-(trifluoromethyl)benzoate, which can be used as a reference.
| Property | Value |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| Form | Liquid |
| Boiling Point | 94-95 °C / 21 mmHg |
| Melting Point | 13-14 °C |
| Density | 1.268 g/mL at 25 °C |
| Flash Point | 82 °C (179.6 °F) - closed cup |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][6]
-
A certified chemical fume hood is required for all procedures involving this compound.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[6][8]
-
Skin Protection:
-
Respiratory Protection:
-
If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[8]
-
3. Handling Procedures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6] No smoking.[2][5]
-
Take precautionary measures against static discharge.[2] Use non-sparking tools.[2]
-
Wash hands thoroughly after handling.[6][7][9] Do not eat, drink, or smoke in the work area.[2][7]
-
Keep the container tightly closed when not in use.[6]
4. Storage:
-
Keep away from incompatible materials such as strong bases, strong oxidizing agents, amines, and reducing agents.[6][10]
5. In Case of a Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE as described above.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[6][8]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not let the chemical enter drains.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[3][6][7]
-
The disposal must be in accordance with all local, state, and federal regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
